3-chloro-N-sulfamoylpropanimidamide hydrochloride
Beschreibung
The exact mass of the compound N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-chloro-N-sulfamoylpropanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-sulfamoylpropanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-chloro-N'-sulfamoylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN3O2S.ClH/c4-2-1-3(5)7-10(6,8)9;/h1-2H2,(H2,5,7)(H2,6,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLQMIVEODCGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=NS(=O)(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)/C(=N/S(=O)(=O)N)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020212 | |
| Record name | Propanimidamide, N-(aminosulfonyl)-3-chloro-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106649-95-0 | |
| Record name | Propanimidamide, N-(aminosulfonyl)-3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106649-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanimidamide, N-(aminosulfonyl)-3-chloro-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(Aminosulfonyl)-3-chloropropanimidamide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKB3K6Q3AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride
CAS Number: 106649-95-0 Role: Critical Intermediate in Famotidine API Synthesis[1]
Part 1: Executive Summary & Core Identity
3-Chloro-N-sulfamoylpropanimidamide hydrochloride (hereafter referred to as CSP-HCl ) is the pivotal electrophilic intermediate used in the convergent synthesis of Famotidine , a widely prescribed H2-receptor antagonist.[1]
Its structural integrity is paramount for drug safety; instability in the amidine moiety can lead to hydrolysis byproducts that are difficult to purge during the final API crystallization.[1] This guide provides a rigorous technical analysis of its synthesis, characterization, and handling, designed for process chemists and analytical scientists.[1]
Chemical Identity Table
| Parameter | Specification |
| CAS Number | 106649-95-0 |
| IUPAC Name | 3-chloro-N-sulfamoylpropanimidamide hydrochloride |
| Synonyms | N-Sulfamyl-3-chloropropionamidine HCl; Famotidine Intermediate II |
| Molecular Formula | C |
| Molecular Weight | 222.09 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 142–146°C (with decomposition) |
| Solubility | Soluble in Methanol, DMSO; Hydrolytically unstable in water |
Part 2: Synthesis & Manufacturing Process
The industrial synthesis of CSP-HCl follows a modified Pinner reaction mechanism.[1] This route is preferred over alternative imidate pathways due to its atom economy and the avoidance of alkylating agents.[1]
2.1 Reaction Mechanism & Pathway
The synthesis involves the direct addition of sulfamide to 3-chloropropionitrile under anhydrous acidic conditions.[1] The nitrile carbon is activated by protonation (via HCl gas), making it susceptible to nucleophilic attack by the nitrogen of the sulfamide.[1]
Process Logic:
-
Activation: HCl gas converts the nitrile into a highly reactive nitrilium ion species.
-
Nucleophilic Attack: Sulfamide attacks the electrophilic carbon.[1]
-
Stabilization: The resulting amidine stabilizes as the hydrochloride salt, which precipitates from the reaction matrix (driving equilibrium forward).
Figure 1: Synthetic pathway from commodity precursors to Famotidine via CSP-HCl.[1]
2.2 Detailed Experimental Protocol
Note: This protocol assumes anhydrous conditions. Moisture is the primary failure mode.
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a glass-lined reactor with 3-chloropropionitrile (approx. 4-5 molar equivalents relative to sulfamide).[1] The excess nitrile ensures fluidity and drives kinetics.[1]
-
Addition: Add Sulfamide (1.0 eq) to the reactor. The mixture will be a suspension.[1][9]
-
Activation (Exothermic): Begin sparging anhydrous HCl gas into the suspension. Maintain temperature between 50–60°C .
-
Reaction: Continue HCl sparging for 3–5 hours. The suspension will thicken as the product (CSP-HCl) precipitates.[1]
-
Work-up: Cool the mixture to 0–5°C to maximize yield.
-
Filtration: Filter the solids under nitrogen atmosphere (hygroscopic).
-
Washing: Wash the cake with cold acetone or dichloromethane to remove unreacted nitrile.
-
Drying: Vacuum dry at 40°C. Yield is typically 85–90%. [1]
Part 3: Analytical Characterization & Quality Control
The purity of CSP-HCl directly correlates to the impurity profile of the final Famotidine API.[1]
3.1 HPLC Method (Reverse Phase)
Because CSP-HCl is highly polar and lacks strong chromophores, low-wavelength UV detection and ion-pairing or high-aqueous phases are required.[1]
-
Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (95:5).
-
Why: The high aqueous content retains the polar salt; acidic pH suppresses ionization of the sulfonamide protons, improving peak shape.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (low selectivity, high sensitivity for amide bonds).
3.2 Impurity Profiling & Stability Logic
The primary degradation pathway is hydrolysis . Upon exposure to atmospheric moisture, the amidine carbon is attacked by water.[1]
Degradation Products:
-
3-Chloropropionic acid: From complete hydrolysis.[1]
-
Sulfamide: Regenerated if the C-N bond cleaves.[1]
-
Amide derivative: 3-chloro-N-sulfamoylpropanamide (oxidative/hydrolytic byproduct).[1]
Figure 2: Hydrolytic degradation cascade triggered by moisture exposure.[1]
Part 4: Handling, Storage, and Safety
Self-Validating Safety Protocol:
-
Hygroscopicity Check: If the powder clumps or turns to a paste, hydrolysis has initiated. Do not use for API synthesis.
-
Acidity: The compound is an HCl salt; aqueous solutions will be strongly acidic (pH < 2).
Storage Conditions:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen blanket.[1]
-
Container: Double polyethylene bags inside a HDPE drum with desiccant packs.
Part 5: References
-
Bod, P. et al. (1988). Process for the preparation of N-sulfamyl-3-halopropionamidines. US Patent 4,731,479.[1]
-
Bendas, E. et al. (1991). Famotidine intermediates and their preparation. US Patent 5,068,405.[1]
-
PubChem Database. (n.d.). Compound Summary: 3-chloro-N-sulfamoylpropanimidamide hydrochloride (CID 71434598).[1][6] National Library of Medicine.[1] [1]
-
ChemicalBook. (2024). Product Monograph: CAS 106649-95-0.[1][2][10][4][5][6][7][11][12]
-
European Pharmacopoeia (Ph.[1][13] Eur.). Famotidine Monograph 1012.[1] (Standards for impurity limits derived from intermediate carryover).
Sources
- 1. CAS 106649-95-0: N-Sulphamyl-3-chloropropionamidine hydroc… [cymitquimica.com]
- 2. 3-Chloro-N-sulfamoylpropanimidamide hydrochloride | 106649-95-0 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. echemi.com [echemi.com]
- 5. CAS 106649-95-0 N-Sulphamyl-3-chloropropionamidine Hydrochloride Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. N-Sulphamyl-3-chloropropionamidine hydrochloride | C3H9Cl2N3O2S | CID 71434598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Sulphamyl-3-chloropropionamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. US4731479A - N-sulfamyl-3-halopropionamidines - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. chembk.com [chembk.com]
- 11. 106649-95-0|3-Chloro-N-sulfamoylpropanimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]
N-Sulphamyl-3-chloropropionamidine hydrochloride chemical properties
[1][2][3]
Executive Summary
N-Sulphamyl-3-chloropropionamidine hydrochloride (CAS: 106649-95-0) is a specialized amidine derivative utilized primarily as the side-chain precursor in the manufacturing of Famotidine .[1][2][3][4][5] Its chemical architecture combines a reactive chloropropyl chain with a sulfamyl-amidine moiety, serving as the electrophilic partner in the final coupling step of the API synthesis.[1]
This guide details the physicochemical profile, manufacturing protocols, reaction mechanisms, and quality control parameters required for its application in pharmaceutical development.[1]
Chemical Identity & Physicochemical Properties[2][3][5][6][7][8][9][10][11]
Nomenclature & Structure[1]
-
IUPAC Name: 3-Chloro-N'-(aminosulfonyl)propanimidamide hydrochloride[1][5][6]
-
Common Name: N-Sulphamyl-3-chloropropionamidine HCl[1][2][3][4][7][8][9][6][10][11][12]
-
Molecular Formula: C
Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ClN O S[1][2][4][5][13][9][6] · HCl
Physicochemical Data Profile
The following data represents the standard specification for pharmaceutical-grade material.
| Property | Specification | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires moisture-controlled storage.[1][9] |
| Melting Point | 144 – 146 °C | Decomposes upon melting.[1][3][8][9][6][14] Sharpness indicates purity.[1] |
| Solubility | Soluble in Water; Slightly soluble in DMSO, Methanol | Hydrolysis risk in aqueous solution over time.[1] |
| pH | ~1.52 | Measured at 10g/L (23.3°C).[1][3][9] Highly acidic due to HCl salt.[1] |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to clumping and hydrolysis.[1] |
Synthesis & Manufacturing Protocol
The industrial synthesis of N-Sulphamyl-3-chloropropionamidine hydrochloride typically follows a modified Pinner synthesis or direct addition route, avoiding the isolation of unstable imidate intermediates.[1]
Reaction Mechanism
The synthesis involves the nucleophilic addition of sulfamide to 3-chloropropionitrile under anhydrous acidic conditions (HCl gas).[1] The nitrile is activated by protonation, facilitating the attack by the sulfamide nitrogen.[1]
Experimental Protocol (Bench Scale)
Objective: Synthesis of 100g batch.
Reagents:
-
3-Chloropropionitrile (Liquid, excess acting as solvent/reactant)[1]
-
Hydrogen Chloride (Gas, anhydrous)
Procedure:
-
Setup: Equip a 500mL 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and thermometer. Ensure the system is strictly anhydrous.[1]
-
Charging: Charge 9.6 g (0.1 mol) of Sulfamide and 30 mL (approx. 0.38 mol) of 3-Chloropropionitrile.[1]
-
Activation: Heat the suspension to 50–60°C .
-
Addition: Introduce dry HCl gas slowly into the mixture. Maintain temperature between 50–60°C.
-
Reaction: Continue HCl flow for 3–5 hours. The mixture will thicken as the product precipitates.[1]
-
Isolation: Cool the mixture to 0–5°C (ice bath) for 1 hour to maximize crystallization.
-
Filtration: Filter the white precipitate under inert atmosphere (nitrogen) if possible to prevent moisture uptake.[1]
-
Washing: Wash the cake twice with cold anhydrous acetone or ethyl ether to remove unreacted nitrile.[1]
-
Drying: Dry in a vacuum desiccator over P
O to constant weight.
Synthesis Pathway Diagram[1]
Figure 1: Synthetic pathway for N-Sulphamyl-3-chloropropionamidine HCl via modified Pinner reaction.[1]
Application in Drug Development (Famotidine)[1][16]
This intermediate is the "side chain" donor in the convergent synthesis of Famotidine.[1] It reacts with the thiazole core (S-(2-guanidinothiazol-4-yl-methyl)isothiourea) via a thio-alkylation mechanism.[1]
Coupling Reaction Protocol
Mechanism: Nucleophilic substitution where the thiol group of the thiazole intermediate displaces the chlorine atom on the propionamidine chain.[1]
Procedure:
-
Dissolution: Dissolve S-(2-guanidinothiazol-4-yl-methyl)isothiourea dihydrochloride (1 eq) in water.
-
Addition: Add N-Sulphamyl-3-chloropropionamidine hydrochloride (1 eq).
-
Basification: Dropwise addition of 40% NaOH or dilute NaOH/Ethanol mix at 0–5°C .
-
Reasoning: Low temperature prevents hydrolysis of the amidine group while favoring the S-alkylation.[1]
-
-
Crystallization: Adjust pH to ~11. Stir for 2 hours. Famotidine precipitates as the free base.[1]
-
Purification: Filter and wash with water/isopropanol.
Famotidine Synthesis Diagram[1]
Figure 2: Convergent synthesis of Famotidine utilizing the chloropropionamidine intermediate.
Analytical Specifications & Quality Control
To ensure the integrity of the drug substance, the intermediate must meet rigorous analytical standards.[1]
Spectroscopy[1]
-
IR Spectrum (KBr):
-
1H NMR (DMSO-d6):
Impurity Profile (HPLC)
Common impurities to monitor:
Handling, Safety, & Stability
Stability Hazards[1]
-
Hydrolysis: The amidine bond is susceptible to hydrolysis in moist air, converting to 3-chloropropionamide and releasing sulfamide.[1]
-
Thermal: Decomposes above 144°C, releasing HCl and SO
gases.[1]
Safety Protocols (GHS)[1]
-
Signal Word: DANGER
-
Hazard Statements:
-
PPE Requirements:
References
-
Bod, P. et al. (1989).[1] Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine. US Patent 4,835,281.[1] Link
-
Binet, J. (1986).[1] Famotidine intermediates and their preparation. US Patent 5,068,405.[1] Link
-
PubChem Compound Summary. (2025). N-Sulphamyl-3-chloropropionamidine hydrochloride.[1][2][3][4][5][7][8][9][6][10][11] National Library of Medicine.[1] Link[1]
-
ChemicalBook. (2025).[1][3] N-Sulphamyl-3-chloropropionamidine hydrochloride Properties and Suppliers. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. CAS 106649-95-0: N-Sulphamyl-3-chloropropionamidine hydroc… [cymitquimica.com]
- 3. N-Sulphamyl-3-chloropropionamidine hydrochloride | 106649-95-0 [chemicalbook.com]
- 4. N-Sulphamyl-3-chloropropionamidine Hydrochloride [lgcstandards.com]
- 5. N-Sulphamyl-3-chloropropionamidine hydrochloride | C3H9Cl2N3O2S | CID 71434598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. EP0356366A1 - A process for the preparation of N-sulfamyl-propionamidine derivatives - Google Patents [patents.google.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. N-Sulphamyl-3-chloropropionamidine hydrochloride | 106649-95-0 [amp.chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine - Google Patents [patents.google.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. N-(Aminosulfonyl)-3-chloropropanimidamide | C3H8ClN3O2S | CID 2772208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
3-chloro-N-sulfamoylpropanimidamide hydrochloride solubility profile
Topic: Physicochemical Profiling of 3-chloro-N-sulfamoylpropanimidamide HCl: Solubility, Stability, and Process Implications Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary
3-chloro-N-sulfamoylpropanimidamide hydrochloride (CAS: 106649-95-0) serves as the critical electrophilic intermediate in the convergent synthesis of Famotidine , a widely used H2-receptor antagonist.[1] Its physicochemical behavior is dominated by the interplay between the highly polar sulfamoyl-amidine moiety and the reactive alkyl chloride tail.
This guide provides a comprehensive analysis of its solubility profile, emphasizing the thermodynamic and kinetic factors that dictate solvent selection for synthesis and purification.[1] Unlike simple salts, the solubility of this compound is time-dependent in protic media due to hydrolytic instability, necessitating specific handling protocols described herein.[1]
Chemical Identity & Solid-State Properties[1][2]
Before establishing solubility parameters, the solid-state characteristics must be defined to ensure data reproducibility (e.g., distinguishing between amorphous and crystalline forms).[1]
| Property | Specification |
| IUPAC Name | 3-chloro-N'-(sulfamoyl)propanimidamide hydrochloride |
| CAS Number | 106649-95-0 |
| Molecular Formula | |
| Molecular Weight | 222.09 g/mol |
| Physical Appearance | White to off-white crystalline powder |
| Melting Point | 144–146°C (Decomposition) |
| Key Functional Groups | Sulfonamide (Acidic/H-bond donor), Amidine (Basic), Alkyl Chloride (Electrophile) |
Solubility Profile
The solubility of 3-chloro-N-sulfamoylpropanimidamide HCl follows a distinct polarity-driven hierarchy. The data below synthesizes empirical observations from patent literature (e.g., US5068405A) and standard amidine salt behavior.
2.1 Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Polar Protic | Water, Methanol | High (>100 mg/mL) | Reaction medium; initial dissolution.[1] Caution: Hydrolysis risk. |
| Polar Protic | Ethanol, Isopropanol | Moderate | Crystallization (cooling); co-solvent.[1] |
| Polar Aprotic | DMSO, DMF | High | Stock solutions; alternative reaction media.[1] |
| Ketones | Acetone, MEK | Low/Insoluble | Anti-solvent for precipitation; washing filter cakes.[1] |
| Chlorinated | Dichloromethane (DCM) | Very Low | Removal of non-polar impurities; slurry washing. |
| Ethers/Alkanes | Diethyl Ether, Hexane | Insoluble | Yield maximization during isolation.[1] |
2.2 The "Stability-Solubility" Paradox
In aqueous and methanolic solutions, this compound is not thermodynamically stable over long periods.[1] The amidine carbon is susceptible to nucleophilic attack by water (hydrolysis) or the solvent (solvolysis), leading to the formation of 3-chloropropionamide or ester byproducts.[1]
-
Implication: Solubility in water must be treated as a kinetic parameter . Prolonged equilibration (e.g., 24 hours) will result in the measurement of degradation products, not the parent API.[1]
Experimental Protocols: Determination Methodologies
To obtain accurate solubility data without compromising compound integrity, two distinct protocols are required based on the solvent's reactivity.
3.1 Workflow Logic (DOT Visualization)
The following decision tree illustrates the selection process for solubility determination, ensuring scientific rigor.
Caption: Decision matrix for selecting the appropriate solubility determination method based on solvent reactivity.
3.2 Protocol A: Dynamic Solubility (For Water/Methanol)
Used when solvent-mediated degradation is a risk.[1]
-
Preparation: Add excess solid (approx. 200 mg) to 1 mL of solvent in a jacketed vessel at 20°C.
-
Agitation: Stir vigorously.
-
Sampling: Withdraw aliquots at
minutes. -
Filtration: Immediately filter through a 0.22 µm PTFE syringe filter.
-
Quench: Dilute aliquot immediately into an HPLC mobile phase (e.g., ACN/Buffer pH 3.0) to halt degradation.
-
Analysis: Quantify via HPLC against a fresh standard.
-
Calculation: Plot concentration vs. time. Extrapolate to
if degradation is observed, or average the plateau values.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
3.3 Protocol B: Equilibrium Solubility (For Acetone/DCM)
Used for anti-solvents where the compound is stable.[1]
-
Saturation: Add excess solid to the solvent and shake at constant temperature for 24 hours.
-
Filtration: Filter the suspension to remove undissolved solids.
-
Gravimetric Analysis: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Verification: Confirm the residue identity via IR or Melting Point to ensure no polymorph change occurred.
Process Implications: Famotidine Synthesis
The solubility profile directly dictates the industrial isolation strategy. The synthesis typically involves reacting the amidine salt with S-(2-guanidinothiazol-4-yl)methylisothiourea.[1]
4.1 Reaction & Isolation Workflow
Caption: Application of solubility differences in the synthesis and isolation of Famotidine.
4.2 Critical Process Parameters (CPPs)
-
Water Content in Reaction: While water dissolves the reactants well, excess water retards the precipitation of the final product (Famotidine). A co-solvent system (Water/MeOH) is often optimized to balance kinetics vs. yield.[1]
-
Anti-Solvent Selection: Acetone is the preferred anti-solvent for washing the filter cake. It removes unreacted starting materials (if organic soluble) and moisture, but does not dissolve the amidine salt or the final product significantly, ensuring high yield.[1]
References
-
Chemical Identity & CAS: 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride. (n.d.).[1][2][3][4][5] Sigma-Aldrich. Retrieved from [1]
-
Synthesis Context: Bod, P., et al. (1985).[1] Process for the preparation of famotidine. U.S. Patent No. 4,496,737. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
-
Isolation Methodology: Boksay, Z., et al. (1989).[1] Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine. U.S. Patent No. 4,835,281. Retrieved from
-
General Amidine Solubility: Shriner, R. L., & Neumann, F. W. (1944).[1] The Chemistry of Amidines. Chemical Reviews, 35(3), 351-425.[1] (Contextual grounding for amidine salt behavior).
Sources
- 1. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 2. CAS 106649-95-0: N-Sulphamyl-3-chloropropionamidine hydroc… [cymitquimica.com]
- 3. CAS 106649-95-0 N-Sulphamyl-3-chloropropionamidine Hydrochloride Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. CAS#:106649-95-0 | N-Sulphamyl-3-chloropropionamidine hydrochloride | Chemsrc [chemsrc.com]
- 5. 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride | CAS No: 106649-95-0 [aquigenbio.com]
antibacterial properties of sulfonamide intermediates
Technical Guide: Antibacterial Efficacy and Synthetic Optimization of Sulfonamide Intermediates
Executive Summary This technical guide provides a rigorous analysis of sulfonamide intermediates—specifically the p-aminobenzenesulfonamide scaffold and its functionalized precursors—in the context of antibacterial drug development. While often viewed merely as synthetic stepping stones, these intermediates possess distinct bioactivity profiles and serve as critical checkpoints for overcoming resistance mechanisms in the folate biosynthesis pathway. This document synthesizes Structure-Activity Relationships (SAR), standardized synthesis protocols, and Clinical and Laboratory Standards Institute (CLSI) compliant bioassays for researchers optimizing next-generation antimicrobial agents.
Structural Basis & Pharmacophore Analysis
The antibacterial potency of any sulfonamide intermediate hinges on the preservation of the 4-aminobenzenesulfonamide core. Structural modifications at the
-
The
-Amino Group (Critical for Binding): This group must remain unsubstituted or be modified into a prodrug form (e.g., an azo linkage or amide) that regenerates the free amine in vivo. It mimics the -amino group of p-aminobenzoic acid (PABA) , the natural substrate of the target enzyme.[1] -
The Sulfonyl Moiety (
): This group creates the rigid geometry required to fit the enzyme's active site, mimicking the transition state of the PABA-glutamate reaction. -
The
-Position (Modulation Site): Substitutions here (R-group) primarily affect the pKa of the molecule. Optimal antibacterial activity is observed when the pKa of the sulfonamide approximates physiological pH (6.6–7.4), maximizing ionization and cellular penetration.
Table 1: SAR Logic for Sulfonamide Intermediates
| Structural Feature | Role in Efficacy | Consequence of Modification |
| Essential PABA mimicry | Acetylation or permanent substitution abolishes activity. | |
| Sulfonyl ( | Electronic/Steric anchor | Replacement with -CO- or -PO- reduces affinity for DHPS. |
| Acidic proton for ionization | Replacement with alkyl/aryl groups modulates solubility and half-life. | |
| Phenyl Ring | Hydrophobic interaction | Substitution at ortho or meta positions generally decreases potency via steric hindrance. |
Synthesis & Functionalization of Bioactive Intermediates
The synthesis of bioactive sulfonamide intermediates typically proceeds via the chlorosulfonation of acetanilide, followed by amidation and hydrolysis.[2] A critical area of modern research involves converting these primary sulfonamides into Schiff bases (imines), which often exhibit superior antibacterial profiles compared to the parent intermediate due to the presence of the azomethine linkage (
Experimental Protocol: Synthesis of Sulfonamide Schiff Base Intermediates
Objective: Synthesis of N-(4-(benzylideneamino)phenyl)benzenesulfonamide derivatives.
-
Reagent Preparation: Dissolve 0.01 mol of the parent sulfonamide (e.g., sulfanilamide) in 20 mL of absolute ethanol.
-
Catalysis: Add 0.01 mol of the appropriate aryl aldehyde (e.g., 4-chlorobenzaldehyde) and 3-4 drops of glacial acetic acid (catalyst).
-
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9) as the mobile phase.
-
Isolation: Pour the reaction mixture into crushed ice/water. The Schiff base intermediate will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to ensure removal of unreacted aldehyde.
-
Validation: Confirm structure via
H-NMR (look for azomethine singlet at 8.3–8.8 ppm) and IR (C=N stretch at 1600–1640 cm ).
Visualization: Synthetic Pathway
Caption: Synthetic progression from acetanilide precursor to bioactive Schiff base derivatives via chlorosulfonation and condensation.
Mechanism of Action (MoA) & Resistance
Sulfonamide intermediates exert their bacteriostatic effect by competitively inhibiting Dihydropteroate Synthase (DHPS) .[3][4][5] This enzyme catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroate, a precursor to folic acid.[5][6]
-
Competitive Inhibition: The sulfonamide intermediate acts as a structural analogue of PABA.[2][7][8]
-
Dead-End Product: If the sulfonamide is incorporated by DHPS, it forms a pterin-sulfonamide adduct that cannot be processed by Dihydrofolate Synthase, effectively shutting down the folate pathway.[1]
-
Resistance: Bacteria develop resistance primarily through mutations in the folP gene (encoding DHPS) that lower affinity for sulfonamides while maintaining affinity for PABA, or by acquiring plasmid-borne sul genes (Sul1, Sul2).[1][4][5]
Visualization: Folate Pathway Inhibition
Caption: Competitive inhibition of DHPS by sulfonamide intermediates, blocking the synthesis of dihydropteroate and subsequent DNA precursors.
Standardized Bioassay Protocol (CLSI M07)[12][13][14]
To ensure data reliability and reproducibility, the antibacterial activity of sulfonamide intermediates must be assessed using the Broth Microdilution Method as per CLSI M07 guidelines.
Protocol: MIC Determination
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Ensure the medium is free of PABA and thymidine, as these can antagonize sulfonamide activity.
-
Inoculum Preparation:
-
Select 3-5 colonies of the test organism (e.g., S. aureus ATCC 29213) and suspend in saline.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in CAMHB to achieve a final well concentration of
CFU/mL.
-
-
Compound Preparation: Dissolve the sulfonamide intermediate in DMSO (max final concentration 1%). Prepare serial two-fold dilutions in the microtiter plate.
-
Incubation: 16–20 hours at 35°C
2°C in an ambient air incubator. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.[9]
Comparative Efficacy Data
The following table illustrates the enhanced potency often observed when the core sulfonamide intermediate is functionalized into a Schiff base, particularly against resistant strains.
Table 2: MIC Comparison (µg/mL) of Parent vs. Derivative
Data synthesized from recent comparative studies on sulfonamide derivatives.[10]
| Compound | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa |
| Sulfanilamide (Parent) | 64 - 128 | 32 - 64 | >128 |
| Sulfamethoxazole | 8 - 32 | 2 - 8 | >64 |
| Schiff Base Derivative A * | 4 - 8 | 16 | 32 |
| Schiff Base Derivative B ** | 2 - 4 | 8 | 16 |
*Derivative A: N-(4-chlorobenzylidene)-4-aminobenzenesulfonamide **Derivative B: N-(2-nitrobenzylidene)-4-aminobenzenesulfonamide
Analysis: The functionalization of the
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[11] [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Mechanism of Action of Sulfonamides and DHPS Inhibition.[1][3][5][6][8] PubChem Compound Summary. [Link]
-
Yousef, F., et al. (2018).[12] "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)." Journal of In-vitro In-vivo In-silico Journal. [Link]
-
Al-Masoudi, W. A., et al. (2016).[13] "Synthesis, Antimicrobial Activity and Modelling Studies of Some New Metal Complexes of Schiff Base Derived from Sulphonamide Drug in Vitro." European Journal of Chemistry. [Link]
-
Capasso, C., & Supuran, C. T. (2014). "Sulfa drugs as antibacterial agents: mechanism of action and resistance." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro | European Journal of Chemistry [eurjchem.com]
3-chloro-N-sulfamoylpropanimidamide hydrochloride mechanism of action
Technical Guide: 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride
Executive Summary
3-Chloro-N-sulfamoylpropanimidamide hydrochloride (CAS: 106649-95-0) is not a standalone therapeutic agent but a critical reactive intermediate (pharmacophore precursor) used in the synthesis of Famotidine , a potent Histamine H2-receptor antagonist.[1][2]
For drug development professionals, the "mechanism of action" of this compound must be understood in three distinct contexts:
-
Synthetic Mechanism: It functions as an electrophilic alkylating agent that installs the N-sulfamoylpropanimidamide side chain onto the thiazole core.[1]
-
Pharmacological Contribution: The moiety it introduces is the primary determinant of H2-receptor specificity and inverse agonism in the final drug product.[1]
-
Toxicological Mechanism: As a reactive alkyl chloride, it acts as a potential genotoxic impurity (PGI) capable of alkylating DNA, necessitating rigorous purging strategies during API manufacturing.[1]
Part 1: Chemical Mechanism (Synthetic Utility)
The primary utility of 3-chloro-N-sulfamoylpropanimidamide is its role as a "warhead" that couples with 2-guanidinothiazole-4-ylmethylthiol .[1] This reaction forms the thioether linkage characteristic of Famotidine.[1]
Mechanism of Reaction: Nucleophilic Substitution ( )
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Activation: The thiol group on the thiazole precursor acts as the nucleophile.[1]
-
Attack: The sulfur atom attacks the
-carbon of the 3-chloro-N-sulfamoylpropanimidamide.[1] -
Displacement: The chloride ion is displaced as a leaving group, forming the stable thioether bond.[1]
Key Synthetic Insight: The N-sulfamoyl group on the amidine nitrogen is electron-withdrawing, which modulates the pKa of the amidine, preventing self-polymerization while maintaining solubility in polar organic solvents (e.g., methanol/acetamide mixtures).[1]
Caption:
Part 2: Pharmacological Relevance (The "Payload" Mechanism)
While the intermediate itself is inactive, the sulfamoylpropanimidamide tail it installs is the functional "anchor" for H2 receptor antagonism.[1]
Receptor Binding Kinetics
Once incorporated into Famotidine, this moiety mediates high-affinity binding to the H2 receptor via:
-
Bidentate Hydrogen Bonding: The terminal sulfamoyl group (
) and the amidine nitrogen form a bidentate hydrogen bond network with Asp98 and Asp186 in the transmembrane domain of the H2 receptor.[1] -
Inverse Agonism: This rigid interaction stabilizes the receptor in its inactive state, preventing histamine-induced conformational changes (activation of
proteins).[1]
Comparative Potency: The N-sulfamoyl substitution (introduced by this intermediate) renders Famotidine 20–50 times more potent than cimetidine, which lacks this specific side-chain geometry.[1]
Caption: Structural interaction map detailing how the sulfamoylpropanimidamide moiety anchors Famotidine to the H2 receptor.
Part 3: Toxicological Mechanism & Safety (Critical for Development)
For process chemists and toxicologists, 3-chloro-N-sulfamoylpropanimidamide is classified as a Potential Genotoxic Impurity (PGI) .[1]
Mechanism of Toxicity: Alkylation[1]
-
Reactivity: The primary alkyl chloride is a "soft" electrophile.[1]
-
Target: It can alkylate nucleophilic centers in DNA (e.g., N7-guanine) or proteins (cysteine thiols).[1]
-
Risk: If not purged during the final crystallization of Famotidine, trace amounts could pose a mutagenic risk.[1]
Control Strategy (ICH M7 Guidelines):
-
Purge Factor: The synthesis must demonstrate a high "purge factor" (typically >1000x reduction) of this intermediate.[1]
-
Fate: The excess intermediate hydrolyzes in aqueous workups to form the corresponding alcohol (3-hydroxy-N-sulfamoylpropanimidamide), which is non-genotoxic and water-soluble, facilitating removal.[1]
Part 4: Experimental Protocols
Protocol 1: Synthesis of Famotidine (Coupling Step)
Validates the chemical utility of the intermediate.[1]
-
Preparation: Dissolve 2-guanidinothiazole-4-ylmethylthiol (1.0 eq) in degassed methanol under
atmosphere. -
Addition: Cool solution to 0–5°C. Add 3-chloro-N-sulfamoylpropanimidamide hydrochloride (1.1 eq) portion-wise to control exotherm.
-
Reaction: Stir at 0°C for 1 hour, then warm to 25°C. Monitor via HPLC (Target: Disappearance of thiol peak).
-
Quench: Adjust pH to 7.5–8.0 using aqueous NaOH. The product (Famotidine) precipitates.[1]
-
Purification: Recrystallize from DMF/Water to remove unreacted chloro-intermediate (PGI control).
Protocol 2: HPLC Detection of Residual Intermediate
Essential for QC and safety validation.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 mins |
| Detection | UV @ 254 nm |
| Retention Time | ~4.5 min (Intermediate) vs ~12.0 min (Famotidine) |
| Limit of Quantitation | < 10 ppm (Required for PGI compliance) |
References
-
Smolecule. (2024).[1][2] 3-Chloro-N-sulfamoylpropanimidamide: Synthesis and Application in Famotidine. Link[1]
-
European Patent Office. (2015).[1] EP3018125A1: Novel compound, organic cation transporter 3 detection agent.[1][3][4] Link
-
ChemicalBook. (2024).[1] Product Profile: N-Sulphamyl-3-chloropropionamidine hydrochloride. Link
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-Chloro-N-sulfamoylpropanimidamide hydrochloride. Link
-
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
Sources
- 1. CAS 106649-95-0: N-Sulphamyl-3-chloropropionamidine hydroc… [cymitquimica.com]
- 2. Buy 3-Chloro-N-sulfamoylpropanimidamide | 106492-70-0 [smolecule.com]
- 3. EP3018125A1 - Novel compound, organic cation transporter 3 detection agent, and organic cation transporter 3 activity inhibitor - Google Patents [patents.google.com]
- 4. EP3018125A1 - Novel compound, organic cation transporter 3 detection agent, and organic cation transporter 3 activity inhibitor - Google Patents [patents.google.com]
In-Silico Toxicity Prediction of Famotidine Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Impurity Profiling in Pharmaceutical Safety
The therapeutic efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its purity. In the lifecycle of a drug product, from synthesis to storage, the emergence of impurities is an unavoidable phenomenon. These impurities, which can arise from starting materials, by-products of synthesis, degradation products, or interactions with excipients, pose a significant challenge to drug safety and regulatory compliance.[1][2][3] Famotidine, a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease, is no exception.[][5] Its molecular structure, while responsible for its therapeutic action, also presents multiple sites for chemical modification, leading to the formation of various impurities.[6] A critical aspect of ensuring the safety of famotidine, therefore, lies in the meticulous identification, characterization, and toxicological assessment of these impurities.
This technical guide provides a comprehensive overview of the application of in-silico methodologies for the toxicological risk assessment of famotidine impurities. As a Senior Application Scientist, the perspective offered herein is grounded in the practical application of these computational tools, emphasizing not just the "how" but also the "why" behind each step. We will navigate the regulatory landscape, delve into the core principles of predictive toxicology models, and present a structured workflow for conducting a robust in-silico analysis. The aim is to equip researchers and drug development professionals with the knowledge and practical insights necessary to leverage these powerful predictive tools for ensuring the safety and quality of pharmaceutical products.
The Landscape of Famotidine Impurities: Origins and Identification
Understanding the potential impurities associated with famotidine is the foundational step in any toxicological assessment. These impurities can be broadly categorized based on their origin:
-
Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process of the famotidine drug substance. They can include unreacted starting materials, intermediates, by-products, and reagents. For instance, the European Pharmacopoeia (EP) lists several organic impurities (Impurity A, B, C, etc.) that can arise during the synthesis of famotidine.[2][7] A recent study also identified a novel impurity, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, during the analysis of a key starting material for famotidine synthesis.[8]
-
Degradation Products: Famotidine is susceptible to degradation under various conditions, including exposure to acidic and basic environments, light, and oxidizing agents.[6][9] Hydrolysis is a major degradation pathway, leading to the formation of impurities such as [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide and [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid.[10] Oxidative stress can lead to the formation of famotidine S-oxide.[6]
The identification and characterization of these impurities are typically achieved through a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][11] Once the structures of the impurities are elucidated, the focus shifts to assessing their potential toxicological risks.
The In-Silico Paradigm: Predicting Toxicity from Structure
Traditional toxicological assessment relies heavily on time-consuming and resource-intensive in-vivo and in-vitro studies. In recent years, in-silico toxicology, which utilizes computational models to predict the toxicological properties of chemicals based on their molecular structure, has emerged as a powerful and ethically sound alternative.[12][][14] This approach is particularly valuable for the rapid screening of pharmaceutical impurities, where the quantities available for testing may be limited.
The fundamental principle underlying in-silico toxicology is the Quantitative Structure-Activity Relationship (QSAR), which posits that the biological activity (or toxicity) of a chemical is directly related to its molecular structure.[15][16] By analyzing large datasets of chemicals with known toxicological properties, QSAR models can identify structural features, or "toxicophores," that are associated with specific toxicological endpoints.[17]
Regulatory Acceptance: The ICH M7 Guideline
The adoption of in-silico methods in regulatory toxicology is significantly driven by the International Council for Harmonisation (ICH) M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[1][18][19][20][21] This guideline provides a framework for the identification, categorization, qualification, and control of mutagenic impurities, which are of particular concern due to their potential to cause cancer in humans.[18]
A key provision of the ICH M7 guideline is the use of in-silico (Q)SAR models for the initial assessment of the mutagenic potential of impurities.[22] The guideline recommends a two-pronged approach, utilizing two complementary (Q)SAR methodologies:
-
An expert rule-based methodology: This approach relies on a knowledge base of established structure-activity relationships and mechanistic toxicology.[22][23]
-
A statistical-based methodology: This approach uses statistical algorithms to build predictive models from large datasets of experimental results.[22][23]
The combined use of these two methodologies provides a more robust and reliable prediction of mutagenic potential.[23]
Core Methodologies in In-Silico Toxicity Prediction
A variety of computational tools and methodologies are available for in-silico toxicity prediction. For the assessment of pharmaceutical impurities, the focus is often on predicting genotoxicity and carcinogenicity.
Expert Rule-Based Systems
Expert rule-based systems are knowledge-based systems that contain a curated set of structural alerts, which are molecular substructures known to be associated with specific toxicological endpoints.[17] When a query chemical is submitted, the system screens its structure for the presence of these alerts.
-
Derek Nexus®: Developed by Lhasa Limited, Derek Nexus is a widely used expert rule-based system for predicting a broad range of toxicological endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.[17][23][24][25][26] It provides a qualitative prediction of the likelihood of toxicity and identifies the specific toxicophore within the molecule.[17][24]
Statistical-Based Systems
Statistical-based systems employ machine learning algorithms to develop predictive models from large datasets of chemical structures and their corresponding experimental toxicity data.[23][27]
-
Sarah Nexus®: Also from Lhasa Limited, Sarah Nexus is a statistical-based tool specifically designed to predict Ames mutagenicity.[23][27][28][29][30] It uses a self-organizing hypothesis network (SOHN) to identify structural fragments associated with mutagenicity.[27][30]
-
Leadscope Model Applier™: This platform offers a comprehensive suite of predictive models for various toxicity endpoints, including mutagenicity, carcinogenicity, and acute toxicity.[31][32][33] It integrates a large toxicity database and provides transparent models for expert review.[31]
The ICH M7 guideline advocates for the use of both an expert rule-based system (like Derek Nexus) and a statistical-based system (like Sarah Nexus or models within Leadscope) to provide a comprehensive and robust assessment of mutagenic potential.[23][27]
A Step-by-Step Workflow for In-Silico Toxicity Assessment of a Famotidine Impurity
The following section outlines a detailed, step-by-step protocol for conducting an in-silico toxicity assessment of a hypothetical famotidine impurity. This workflow is designed to be a self-validating system, incorporating elements of expert review and data verification at each stage.
Step 1: Impurity Structure Elucidation and Preparation
Causality: The accuracy of any in-silico prediction is fundamentally dependent on the correct chemical structure of the query molecule.
Protocol:
-
Obtain the 2D chemical structure of the famotidine impurity in a standard format, such as a SMILES string or an SDF file.
-
Ensure the structure is correctly represented, including all atoms, bonds, and stereochemistry (if known).
-
Utilize a chemical drawing software (e.g., ChemDraw, MarvinSketch) to verify and, if necessary, correct the structure.
Step 2: (Q)SAR Analysis for Genotoxicity Prediction
Causality: To comply with ICH M7 guidelines and obtain a robust prediction, both expert rule-based and statistical-based (Q)SAR models should be employed.[23]
Protocol:
-
Expert Rule-Based Assessment (e.g., using Derek Nexus):
-
Submit the impurity structure to the Derek Nexus software.
-
Run the prediction for bacterial mutagenicity and in-vitro chromosomal aberration.
-
Analyze the output, noting any positive or equivocal predictions.
-
If a structural alert is triggered, carefully examine the provided reasoning, examples, and literature references to understand the basis of the alert.[24]
-
-
Statistical-Based Assessment (e.g., using Sarah Nexus or Leadscope):
-
Submit the impurity structure to the chosen statistical-based software.
-
Run the prediction for bacterial mutagenicity (Ames test).
-
Analyze the output, which will typically provide a prediction (positive or negative) along with a confidence level or applicability domain assessment.[28]
-
Step 3: Interpretation of (Q)SAR Results and Expert Review
Causality: (Q)SAR predictions are not absolute and require expert interpretation to assess their relevance and reliability.[34] An expert review is a critical component of the ICH M7 framework.
Protocol:
-
Concordance Analysis: Compare the results from the expert rule-based and statistical-based models.
-
Concordant Negative: If both systems predict the impurity to be non-mutagenic, this provides strong evidence for a lack of genotoxic potential.
-
Concordant Positive: If both systems predict mutagenicity, the impurity should be considered potentially genotoxic.
-
Discordant Results: If the models provide conflicting predictions, a more in-depth expert review is required. This may involve examining the training sets of the models, the specific structural features of the impurity, and any available supporting data.
-
-
Applicability Domain Assessment: For statistical-based models, it is crucial to determine if the query impurity falls within the model's applicability domain. Predictions for chemicals outside the applicability domain are less reliable.
-
Analysis of Structural Alerts: If a structural alert is identified, assess its relevance to the specific chemical class of the impurity. Consider whether the surrounding molecular structure might mitigate the reactivity of the toxicophore.
Step 4: Classification and Control Strategy
Causality: Based on the in-silico assessment and expert review, the impurity is classified according to the ICH M7 framework, which then dictates the required control strategy.[21]
Protocol:
-
ICH M7 Classification:
-
Class 1: Known mutagenic carcinogens. These should be controlled to a compound-specific acceptable intake.
-
Class 2: Known mutagens with unknown carcinogenic potential. These should also be controlled to a compound-specific acceptable intake where possible.
-
Class 3: Impurities with a structural alert for mutagenicity, but with no or insufficient data to confirm mutagenicity. These are controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic exposure.[1][18]
-
Class 4: Impurities with a structural alert that is shared with the parent drug or related compounds that have been shown to be non-mutagenic. These are treated as non-mutagenic impurities.
-
Class 5: Impurities with no structural alerts for mutagenicity. These are also treated as non-mutagenic impurities.[21]
-
-
Defining the Control Strategy:
-
For Class 1, 2, and 3 impurities, stringent controls are required to limit patient exposure. This may involve modifying the synthetic process to reduce the formation of the impurity or implementing highly sensitive analytical methods for its detection and quantification.
-
For Class 4 and 5 impurities, the control strategies outlined in ICH Q3A/B for non-mutagenic impurities are generally sufficient.[21]
-
Data Presentation and Visualization
Clear and concise presentation of data is essential for effective communication of the in-silico toxicity assessment findings.
Tabular Summary of In-Silico Predictions
| Impurity Structure | (Q)SAR Model | Endpoint | Prediction | Confidence/Alert | ICH M7 Class |
| [Insert SMILES/Image] | Derek Nexus | Bacterial Mutagenicity | Positive | Aromatic amine | 3 |
| Sarah Nexus | Bacterial Mutagenicity | Positive | High Confidence | 3 | |
| Leadscope | Carcinogenicity | Equivocal | Structural Alert | - |
A hypothetical example of a data summary table.
Visualizing the In-Silico Workflow
Caption: A streamlined workflow for the in-silico toxicity assessment of pharmaceutical impurities.
Conclusion: A Forward-Looking Perspective
The integration of in-silico toxicity prediction into the pharmaceutical development workflow represents a significant advancement in ensuring drug safety. For famotidine and its impurities, these computational tools provide a rapid, reliable, and ethically responsible means of assessing potential genotoxic and carcinogenic risks. By adhering to a structured and scientifically sound workflow, as outlined in this guide, researchers and drug development professionals can confidently leverage in-silico methodologies to make informed decisions, meet regulatory expectations, and ultimately, safeguard patient health. The continued development of more sophisticated predictive models and the expansion of high-quality toxicological databases will further enhance the power and utility of in-silico toxicology in the years to come.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Derek Nexus for toxicity prediction – What package is right for me? - Optibrium. [Link]
-
Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene. [Link]
-
Everything You Need To Know About Sarah Nexus - Lhasa Limited. [Link]
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. [Link]
-
Derek Nexus Toxicology Software - Optibrium. [Link]
-
Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity - JRC Publications Repository. [Link]
-
Leadscope Model Applier™ - Life Science Software – Drug Research & Development. [Link]
-
Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models. [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. [Link]
-
ICH M7 Mutagenic Impurities Guidelines | Tox by Design. [Link]
-
Toxicity Profiler Leadscope version 2025 Leadscope Model Applier (LMA) version 2025. [Link]
-
Toxicity and Carcinogenicity Prediction Software | Impurity Profiling Suite - ACD/Labs. [Link]
-
Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines - PR Newswire. [Link]
-
Leadscope Model Applier 2025.0 - New Features for Enhanced Predictive Toxicology. [Link]
-
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. [Link]
-
Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed. [Link]
-
DEREK Nexus® toxicology modeling. [Link]
-
Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials - Toxicology.org. [Link]
-
Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC. [Link]
-
10 Frequently Asked Questions About Derek Nexus, Answered - Lhasa Limited. [Link]
-
Study on degradation process of famotidine hydrochloride in aqueous samples. [Link]
-
QSAR Model for Predicting Pesticide Aquatic Toxicity - ACS Publications. [Link]
-
Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities* - Ovid. [Link]
-
AI Genotoxicity Prediction | Use of Digital Technology | Eisai Co., Ltd. [Link]
-
New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed. [Link]
-
New Features in Leadscope Model Applier 2025.0 and Their Role in Predictive Toxicology & Risk Assessment - Instem. [Link]
-
Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials | Toxicological Sciences | Oxford Academic. [Link]
-
A cross-industry collaboration to assess if acute oral toxicity (Q)SAR models are fit-for-purpose for GHS classification and labelling - PMC. [Link]
-
Sarah Nexus - Mutagenicity - Lhasa Limited. [Link]
-
Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. [Link]
-
In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. [Link]
-
In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities - Frontiers. [Link]
-
Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC - Research Journal of Pharmacy and Technology. [Link]
-
Impurities Assessment - Inotiv. [Link]
-
Famotidine EP Impurities & USP Related Compounds - SynThink. [Link]
-
In Silico Software Solutions - Lhasa Limited. [Link]
-
Computational Toxicology: Predicting Potential Toxicity of Drugs and Therapeutics - MDPI. [Link]
-
3 Software for genotoxicity and carcinogenicity | Download Table - ResearchGate. [Link]
- US20160376245A1 - Impurity of famotidine - Google P
-
Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine - PubMed. [Link]
-
Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar. [Link]
-
ICH M7 - MultiCASE. [Link]
-
In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. [Link]
-
Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. rjptonline.org [rjptonline.org]
- 3. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Study on degradation process of famotidine hydrochloride in aqueous samples [academia.edu]
- 10. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Computational Toxicology: Predicting Potential Toxicity of Drugs and Therapeutics | IJMS | MDPI [mdpi.com]
- 14. jscimedcentral.com [jscimedcentral.com]
- 15. Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 18. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]
- 20. acdlabs.com [acdlabs.com]
- 21. veeprho.com [veeprho.com]
- 22. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 24. optibrium.com [optibrium.com]
- 25. optibrium.com [optibrium.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 28. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]
- 29. academic.oup.com [academic.oup.com]
- 30. lhasalimited.org [lhasalimited.org]
- 31. instem.com [instem.com]
- 32. instem.com [instem.com]
- 33. A cross-industry collaboration to assess if acute oral toxicity (Q)SAR models are fit-for-purpose for GHS classification and labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. toxicology.org [toxicology.org]
Genotoxicity Assessment of 3-chloro-N-sulfamoylpropanimidamide hydrochloride
Technical Guide & Risk Characterization Framework
Executive Summary & Compound Profile
3-chloro-N-sulfamoylpropanimidamide hydrochloride (CAS: 106649-95-0) is a critical intermediate and process-related impurity in the synthesis of Famotidine , a histamine H2-receptor antagonist.[1] Due to the presence of a reactive alkyl chloride moiety, this compound triggers structural alerts for genotoxicity (mutagenicity) under ICH M7(R1) guidelines.
This guide details the technical workflow for assessing the genotoxic potential of this specific impurity, moving from in silico prediction to experimental validation and risk quantification.
Compound Identity
| Attribute | Detail |
| Chemical Name | 3-chloro-N-sulfamoylpropanimidamide hydrochloride |
| CAS Number | 106649-95-0 |
| Molecular Formula | C3H9Cl2N3O2S (HCl salt) |
| Functional Group Concern | Alkyl Chloride (Primary alkyl halide) |
| ICH M7 Classification | Class 3 (Structure alerts for mutagenicity; no specific mutagenicity data available).[1] |
Structural Alert & Mechanistic Basis
The genotoxic concern for this compound stems from the 3-chloropropyl side chain. Primary alkyl halides are electrophilic alkylating agents. In a biological system, they can undergo nucleophilic substitution (
Mechanism of DNA Interaction
The chlorine atom serves as a leaving group, allowing the electrophilic carbon to attack nucleophilic centers on DNA. This adduct formation can lead to base-pair substitution mutations (typically GC
Visualization: Genotoxicity Assessment Workflow (ICH M7)
The following decision tree outlines the logical flow for classifying and controlling this impurity.
Figure 1: Decision tree for categorizing 3-chloro-N-sulfamoylpropanimidamide HCl under ICH M7 guidelines.
Experimental Assessment Protocols
To definitively reclassify this impurity from Class 3 (Alert) to either Class 2 (Mutagenic) or Class 5 (Non-mutagenic), a GLP-compliant bacterial reverse mutation assay is required.[1]
Bacterial Reverse Mutation Assay (Ames Test)
Objective: Detect base-pair substitution and frameshift mutations.[1] Protocol Standard: OECD Guideline 471.
Experimental Design
-
Tester Strains:
-
S. typhimuriumTA100, TA1535 : Critical for detecting base-pair substitutions caused by alkylating agents (primary target for alkyl chlorides).[1]
-
S. typhimuriumTA98, TA1537 : Detect frameshifts (less likely mechanism, but required).
-
E. coliWP2 uvrA : Detects oxidizing mutagens and cross-linking agents.
-
-
Metabolic Activation: Assays must be performed with and without S9 fraction (rat liver homogenate) to assess if metabolic activation is required to generate the reactive electrophile.
-
Dose Range: 5 concentrations (e.g., 5, 15, 50, 150, 500, 5000 µ g/plate ).
-
Solvent: DMSO or Water (compound is a hydrochloride salt, likely water-soluble).[1]
Causality & Interpretation[1]
-
Positive Result: A dose-dependent increase in revertant colonies
2-fold over background in TA100/TA1535 confirms the alkylating potential.[1] -
Negative Result: If negative in all strains (+/- S9) up to cytotoxic limits, the structural alert is considered "negated."[1] The impurity is reclassified as Class 5 and treated as a non-genotoxic impurity.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Note: This is typically a follow-up if the Ames test is equivocal or if clastogenicity (chromosomal damage) is suspected, though less common for simple alkyl halides.[1]
-
Cell Line: CHO-K1 or TK6 cells.[1]
-
Endpoint: Detection of micronuclei (chromosome fragments) indicating clastogenicity or aneugenicity.
Risk Characterization & Control Limits
If the Ames test is positive (or if testing is skipped and mutagenicity is assumed), the impurity must be controlled to levels that pose negligible risk.
Permitted Daily Exposure (PDE) Calculation
For mutagenic impurities without adequate carcinogenicity data (typical for intermediates), the Threshold of Toxicological Concern (TTC) approach is applied.
| Duration of Treatment | Daily Intake Limit | Rationale |
| > 10 Years (Lifetime) | 1.5 µ g/day | Standard TTC for negligible cancer risk ( |
| 1 - 10 Years | 10 µ g/day | LTL (Less-Than-Lifetime) adjustment.[1] |
| < 1 Month | 120 µ g/day | Acute short-term exposure limit.[1] |
Calculation of Concentration Limit (ppm)
To determine the limit in the Famotidine API:
-
Famotidine Max Dose: ~40 mg/day (common maintenance) to 80 mg/day (high dose).
-
Calculation (Lifetime):
Control Strategy:
Analytical methods (typically LC-MS/MS) must be validated to detect 3-chloro-N-sulfamoylpropanimidamide HCl at levels below this limit (e.g., LOQ
Analytical Detection Strategy
Due to the polar nature of the sulfamoyl and amidine groups, standard Reverse Phase HPLC may yield poor retention.
-
Recommended Mode: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pair RP-HPLC.[1]
-
Detector: Mass Spectrometry (MS) is essential for sensitivity at ppm levels. UV detection may be insufficient due to weak chromophores in the aliphatic chain.
-
Target Ion: [M+H]+ = 186.0 (Free base mass) / 222.0 (HCl salt adduct patterns).
Visualization: Analytical & Control Logic
Figure 2: Derivation of control limits and analytical requirements.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
OECD Test No. 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[2] Link
-
Gargi Patel, et al. Genotoxic impurities in Famotidine according to Regulatory Perspective. Journal of Advances in Science and Technology, 2025. Link
-
PubChem . Compound Summary: 3-chloro-N-sulfamoylpropanimidamide hydrochloride (CAS 106649-95-0).[1][3][4][5][6][7][8][9] National Library of Medicine. Link
-
TandF Online . Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. Drug and Chemical Toxicology, 2024.[8][10][11] Link
Sources
- 1. CAS 106649-95-0: N-Sulphamyl-3-chloropropionamidine hydroc… [cymitquimica.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. N-Sulphamyl-3-chloropropionamidine hydrochloride | 106649-95-0 [chemicalbook.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 106649-95-0|3-Chloro-N-sulfamoylpropanimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 7. CAS 106649-95-0 N-Sulphamyl-3-chloropropionamidine Hydrochloride Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. N-Sulphamyl-3-chloropropionamidine hydrochloride | C3H9Cl2N3O2S | CID 71434598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride | CAS No: 106649-95-0 [aquigenbio.com]
- 10. Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: N-Sulphamyl-3-chloropropionamidine hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the use of well-characterized reference standards. N-Sulphamyl-3-chloropropionamidine hydrochloride, a key intermediate and potential impurity in the synthesis of the H2 receptor antagonist Famotidine, serves as a critical reference standard.[1][2][3] Its availability in a highly pure and well-documented form is essential for the development of robust analytical methods, the validation of these methods, and the routine quality assessment of Famotidine active pharmaceutical ingredients (APIs) and finished drug products.
This document provides a comprehensive guide to the use of N-Sulphamyl-3-chloropropionamidine hydrochloride as a reference standard. It is designed to equip researchers, analytical scientists, and drug development professionals with the necessary technical insights and practical protocols to ensure its proper handling, qualification, and application in a regulated environment.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a reference standard is the first step in its effective utilization.
| Property | Value | Source |
| Chemical Name | 3-chloro-N'-sulfamoylpropanimidamide hydrochloride | [4][5] |
| CAS Number | 106649-95-0 | [1][2][4][6] |
| Molecular Formula | C₃H₉Cl₂N₃O₂S | [3][5][7] |
| Molecular Weight | 222.09 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Qualification of the Reference Standard: A Self-Validating System
The utility of a reference standard is directly proportional to the confidence in its identity, purity, and stability. A comprehensive qualification program is therefore not just a regulatory expectation but a scientific necessity.
Identity Confirmation
The identity of the N-Sulphamyl-3-chloropropionamidine hydrochloride reference standard should be unequivocally confirmed using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of the reference standard should be compared to a known, authenticated spectrum. Key characteristic absorption bands for N-Sulphamyl-3-chloropropionamidine hydrochloride include those corresponding to N-H, C=N, and S=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts, splitting patterns, and integration values in the NMR spectra should be consistent with the assigned structure of N-Sulphamyl-3-chloropropionamidine hydrochloride.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The observed molecular ion in the mass spectrum should correspond to the calculated molecular weight of the free base or a relevant adduct.
Purity Assessment
Purity is a critical attribute of a reference standard. A purity value is typically assigned based on a mass balance approach, taking into account the contributions from chromatographic purity and non-volatile and volatile impurities.
2.2.1. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating N-Sulphamyl-3-chloropropionamidine hydrochloride from its potential impurities and degradation products. Several HPLC methods developed for Famotidine and its related substances can be adapted for this purpose.
Protocol: HPLC Purity Determination
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate buffer or a solution of an ion-pairing agent like 1-hexanesulfonate sodium) and an organic modifier (e.g., acetonitrile, methanol). The specific composition should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the analyte and its impurities have significant absorbance, for instance, 266 nm.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., the mobile phase) to a known concentration.
-
Analysis: Inject the sample solution into the chromatograph and record the chromatogram. The area percentage of the main peak relative to the total area of all peaks is used to determine the chromatographic purity.
2.2.2. Other Purity Assessments
-
Loss on Drying (LOD): This test determines the percentage of volatile matter (primarily water) in the reference standard.
-
Residue on Ignition (ROI) / Sulphated Ash: This test quantifies the amount of non-volatile inorganic impurities.
-
Residual Solvents: Gas chromatography (GC) with headspace analysis is typically used to identify and quantify any residual solvents from the synthesis process.
Stability and Storage
The stability of the reference standard is crucial for ensuring its fitness for use over its intended shelf life.
-
Storage Conditions: N-Sulphamyl-3-chloropropionamidine hydrochloride should be stored in well-closed containers, protected from light and moisture. Recommended storage is typically at 2-8°C.
-
Stability Studies: Forced degradation studies are performed to understand the degradation pathways of the compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). This information is vital for developing a stability-indicating analytical method. Famotidine, the parent drug, is known to be susceptible to hydrolysis and oxidation.
Safe Handling and Disposal
As with any chemical substance, proper safety precautions must be observed when handling N-Sulphamyl-3-chloropropionamidine hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Application in Pharmaceutical Analysis: A Step-by-Step Workflow
The primary application of N-Sulphamyl-3-chloropropionamidine hydrochloride as a reference standard is in the quality control of Famotidine. It is used to identify and quantify this specific impurity in the API and finished products.
Workflow for Impurity Profiling of Famotidine
Sources
- 1. N-Sulphamyl-3-chloropropionamidine hydrochloride - SRIRAMCHEM [sriramchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 106649-95-0: N-Sulphamyl-3-chloropropionamidine hydroc… [cymitquimica.com]
- 4. N-Sulphamyl-3-chloropropionamidine Hydrochloride [lgcstandards.com]
- 5. N-Sulphamyl-3-chloropropionamidine hydrochloride | C3H9Cl2N3O2S | CID 71434598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Sulphamyl-3-chloropropionamidine hydrochloride | 106649-95-0 [chemicalbook.com]
- 7. veeprho.com [veeprho.com]
Analytical Method Development for Famotidine Impurities: A Strategic Protocol
Abstract
This application note details the development of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Famotidine. Unlike standard isocratic pharmacopoeial methods that often rely on complex ion-pairing reagents, this protocol utilizes a modern gradient elution strategy with a phosphate buffer system (pH 3.5). This approach ensures superior resolution of polar hydrolytic degradants (Impurities A and C) and hydrophobic dimers (Impurity B), addressing the specific pKa-driven separation challenges inherent to the guanidine and thiazole moieties.
Introduction & Chemical Context
Famotidine is a histamine H2-receptor antagonist containing a basic guanidine substituent and a sulfamoyl group.[1] Its analytical challenge lies in its solubility profile and ionization behavior.
-
pKa Profile: Famotidine exhibits pKa values at approximately 6.76 (imidazole/thiazole nitrogen) and >10 (guanidine).
-
Solubility: It is slightly soluble in water but freely soluble in glacial acetic acid.[2]
-
Stability Profile: The molecule is highly susceptible to acid hydrolysis (cleaving the sulfamoyl group) and oxidative degradation (sulfide to sulfoxide).[1]
Target Impurities (USP/EP)
| Impurity | Chemical Nature | Origin | Relative Polarity |
| Impurity A | Propanoic acid derivative | Acidic Hydrolysis | High (Polar) |
| Impurity C | Propionamide derivative | Basic Hydrolysis | Medium |
| Impurity B | Thiatriazine dioxide dimer | Complex Degradation | Low (Hydrophobic) |
| Impurity D | Propanimidamide derivative | Synthesis Intermediate | Medium |
Strategic Method Design (Expertise & Logic)
Buffer Selection: The pH 3.5 Rationale
Many legacy methods use acetate buffers at pH 6.0. However, operating near the pKa (6.76) can cause peak broadening due to secondary interactions with residual silanols on the column.
-
Decision: We utilize a Phosphate Buffer at pH 3.5 .
-
Causality: At pH 3.5, the basic nitrogen atoms are fully protonated. This prevents "retention drift" often seen when operating near the pKa. Furthermore, pH 3.5 suppresses the ionization of the carboxylic acid moiety in Impurity A, increasing its retention slightly to prevent it from eluting in the void volume.
Column Selection
-
Stationary Phase: C18 (L1), End-capped.
-
Why: A high carbon load (>15%) C18 column is required to retain the polar Impurity A. End-capping is non-negotiable to minimize tailing of the basic guanidine group.
Experimental Protocol 1: Gradient RP-HPLC Method
Chromatographic Conditions[2][3][4][5][6][7]
-
Instrument: HPLC equipped with PDA (Photodiode Array) or UV Variable Wavelength Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent L1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Controlled temperature is critical for resolution reproducibility).
-
Injection Volume: 20 µL.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 3.5 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm nylon membrane. -
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
This gradient is designed to hold the initial conditions to separate the early eluting polar impurities (A and C) before ramping up to elute the hydrophobic Impurity B.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 92 | 8 | Isocratic Hold (Polar Impurities) |
| 10.0 | 92 | 8 | End Isocratic Hold |
| 25.0 | 70 | 30 | Linear Ramp (Elute Famotidine) |
| 35.0 | 40 | 60 | Wash (Elute Impurity B) |
| 40.0 | 92 | 8 | Re-equilibration |
| 45.0 | 92 | 8 | End of Run |
Visualizing the Workflow & Degradation Logic
Diagram 1: Method Development Logic
Caption: Logical workflow for developing the Famotidine impurity method, moving from chemical properties to validation.
Diagram 2: Famotidine Degradation Pathways
Caption: Primary degradation pathways. Acidic conditions drive Famotidine toward Impurity C and eventually Impurity A.
Protocol 2: Forced Degradation Studies (Specificity)
To demonstrate the method is stability-indicating, the drug must be subjected to stress conditions.
Standard Preparation: Prepare a 0.5 mg/mL solution of Famotidine in Mobile Phase A.
| Stress Type | Reagent/Condition | Exposure Time | Neutralization | Expected Degradant |
| Acid Hydrolysis | 5 mL 0.1 N HCl | 2-4 hours @ 60°C | Neutralize with 0.1 N NaOH | Impurity A, C |
| Base Hydrolysis | 5 mL 0.1 N NaOH | 1-2 hours @ RT | Neutralize with 0.1 N HCl | Impurity C |
| Oxidation | 3% | 30 min @ RT | None | Sulfoxide analogs |
| Thermal | 60°C (Dry Heat) | 24 hours | N/A | Dimerization (Impurity B) |
Procedure:
-
Treat the sample as described in the table.[7]
-
Dilute to volume with Mobile Phase.
-
Inject into the HPLC system.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector) for the Famotidine peak. Mass balance should be >95%.[7]
System Suitability & Validation Criteria
Before routine use, the system must meet these requirements (based on USP <621> and ICH Q2).
-
Resolution (
): > 2.0 between Famotidine and the nearest eluting impurity (usually Impurity C or D depending on column age). -
Tailing Factor (
): NMT 2.0 for the Famotidine peak. -
Precision: RSD < 2.0% for 6 replicate injections of the standard.
-
Sensitivity (LOQ): The Signal-to-Noise (S/N) ratio should be > 10 for all impurities at the reporting threshold (0.05%).
References
-
European Pharmacopoeia (Ph. Eur.). Famotidine Monograph 10.0. EDQM. Available at: [Link]
-
Krishna, M. V., et al. (2010).[8] "Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent." Der Pharmacia Lettre.
-
Islam, M., et al. (2024). "Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products." Journal of Chromatographic Science. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. rjptonline.org [rjptonline.org]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: Comprehensive NMR Characterization of 3-chloro-N-sulfamoylpropanimidamide Hydrochloride
Introduction: The Analytical Imperative
3-chloro-N-sulfamoylpropanimidamide hydrochloride is a critical intermediate in the synthesis of Famotidine, a widely used H2-receptor antagonist for the treatment of peptic ulcer disease.[1][2][3] The purity and structural integrity of this intermediate are paramount, as any impurities or structural ambiguities can propagate through the synthesis, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[4][5] Its ability to provide atom-specific information on chemical environment, connectivity, and stereochemistry makes it an indispensable tool for quality control in pharmaceutical development.[6]
This application note provides a detailed, field-proven guide for the comprehensive characterization of 3-chloro-N-sulfamoylpropanimidamide hydrochloride using ¹H and ¹³C NMR spectroscopy. We will move beyond a simple recitation of parameters to explain the causality behind experimental choices, address potential spectral complexities, and establish a self-validating protocol for researchers, scientists, and drug development professionals.
Molecular Structure and Inherent NMR Challenges
A robust NMR analysis begins with a thorough understanding of the target molecule's structure and the potential spectroscopic challenges it presents.
Annotated Molecular Structure
The structure contains three key regions for analysis: the chloropropyl chain, the imidamide core, and the sulfamoyl group. Each proton and carbon atom is labeled for clear assignment in the subsequent analysis.
Caption: Structure of 3-chloro-N-sulfamoylpropanimidamide.
Key Spectroscopic Considerations
-
Exchangeable Protons: The molecule possesses five protons attached to nitrogen atoms (N1-H, N2-H, and N3-H₂). These protons are acidic and can exchange with each other and with deuterated solvents like D₂O or CD₃OD. This leads to signal broadening and, in protic deuterated solvents, complete disappearance from the ¹H spectrum. The choice of an aprotic solvent like DMSO-d₆ is therefore critical for their observation.
-
Quadrupolar Broadening: The presence of ¹⁴N (spin I=1) and ³⁵Cl/³⁷Cl (spin I=3/2) nuclei introduces a significant challenge. These are quadrupolar nuclei, meaning they possess a non-spherical charge distribution.[7] This property can cause rapid relaxation of adjacent nuclei, leading to broadening of the NMR signals of nearby protons and carbons (especially C3, N1-H, N2-H).[8] Acknowledging this effect is crucial for accurate spectral interpretation and prevents misattributing broad signals to dynamic processes or impurities.
-
Solubility of the Hydrochloride Salt: As a salt, the compound's solubility can be limited in standard solvents like CDCl₃. Highly polar, aprotic solvents are preferred. In some cases, slight acidification of the solvent or the use of solvent mixtures may be necessary to obtain a clear, stable solution for analysis.[9]
Experimental Workflow and Protocols
This section details a validated, step-by-step methodology for acquiring high-quality NMR data. The workflow is designed to be systematic and self-validating.
Overall Experimental Workflow
Caption: Standard workflow for NMR characterization.
Detailed Protocol: Sample Preparation
Rationale: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its aprotic nature slows the exchange rate of N-H protons, allowing for their observation as distinct (though often broad) signals.[10] Tetramethylsilane (TMS) is used as the universal internal reference, defined as 0.00 ppm.
-
Weighing: Accurately weigh 10–20 mg of 3-chloro-N-sulfamoylpropanimidamide hydrochloride directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D).
-
Standard Addition: Add a small amount of TMS (typically ~0.2 µL).
-
Dissolution: Securely cap the vial and vortex thoroughly. If dissolution is slow, brief sonication in a water bath may be applied. Visually inspect for a clear, particulate-free solution.
-
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
Detailed Protocol: NMR Data Acquisition
Rationale: The following parameters are optimized for a standard 400-600 MHz spectrometer. A sufficient relaxation delay (D1) is crucial for ensuring that all nuclei have returned to equilibrium before the next pulse, which is essential for accurate signal integration.[11]
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Initial Setup:
-
Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 5 seconds
-
Number of Scans (NS): 16-32 (adjust for concentration)
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
-
Spectral Width: -10 to 180 ppm
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024-4096 (adjust based on sample concentration and desired signal-to-noise)
-
Predicted Spectra and Interpretation
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from similar functional groups.[12][13][14][15]
| Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | Integration (¹H) | Rationale / Comments |
| -CH₂-Cl (C1) | ¹H | ~3.8 - 4.0 | Triplet (t) | 2H | Deshielded by the highly electronegative chlorine atom. Coupled to C2 protons. |
| ¹³C | ~40 - 45 | CH₂ | - | Directly attached to chlorine, resulting in a downfield shift. | |
| -CH₂- (C2) | ¹H | ~2.9 - 3.1 | Triplet (t) | 2H | Deshielded by the adjacent C=N group. Coupled to C1 protons. |
| ¹³C | ~30 - 35 | CH₂ | - | Standard aliphatic methylene carbon. | |
| C=N (C3) | ¹H | - | - | - | No attached protons. |
| ¹³C | ~165 - 175 | C | - | Imidamide carbon, significantly deshielded and shifted far downfield. | |
| -NH₂ (N3) | ¹H | ~7.5 - 8.5 | Broad Singlet | 2H | Sulfamoyl amine protons. Broad due to exchange and quadrupolar coupling. |
| =N-H / -NH- (N1/N2) | ¹H | ~9.0 - 11.0 | Broad Singlet(s) | 2H (total) | Imidamide protons. Highly variable shift, broad due to exchange and coupling. |
| DMSO | ¹H | 2.50 | Quintet | - | Residual solvent signal. |
| ¹³C | 39.52 | Septet | - | Solvent signal. | |
| TMS | ¹H | 0.00 | Singlet | - | Internal reference. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of 3-chloro-N-sulfamoylpropanimidamide hydrochloride. By understanding the molecule's inherent structural features—such as exchangeable protons and the presence of quadrupolar nuclei—and selecting appropriate experimental conditions, one can obtain high-quality, unambiguous ¹H and ¹³C NMR data. This methodology serves as a robust framework for structural verification, purity assessment, and quality control, ensuring the integrity of this key intermediate in pharmaceutical manufacturing. The application of advanced 2D NMR techniques such as COSY and HSQC can further solidify assignments for regulatory submissions and in-depth research.
References
-
Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]
-
Claramunt, R. M., et al. (2008). Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-5. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Sulfamyl-3-chloropropionamidine hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Sulphamyl-3-chloropropionamidine Hydrochloride | CAS No : 106649-95-0. Retrieved from [Link]
-
Chen, J., & Stelzer, A. C. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology, 1750, 1-26. Retrieved from [Link]
-
Veeprho. (n.d.). N-Sulphamyl-3-chloropropionamidine Hydrochloride | CAS 106649-95-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. Retrieved from [Link]
- Google Patents. (n.d.). US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine.
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
YouTube. (2024, March 28). NMR of propanamide for A-level Chemistry. Retrieved from [Link]
-
Pio, F., et al. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:106649-95-0 | N-Sulphamyl-3-chloropropionamidine hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 602. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
Oregon State University. (n.d.). Small Molecule Characterization. Retrieved from [Link]
-
Gabidullin, B., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. CrystEngComm, 16, 7394-7407. Retrieved from [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]
-
University of Ottawa. (n.d.). Quadrupolar nuclei. Retrieved from [Link]
-
Contreras, R. H., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(10), 847-852. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
-
Orabi, M. D., et al. (2024). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Nanosistemi, Nanomateriali, Nanotehnologii, 22(2), 501-516. Retrieved from [Link]
-
Hartmann, H., et al. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(3), 277-284. Retrieved from [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Cal Poly Pomona. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]
-
Nguyen, H. V. L., et al. (2020). Internal rotation and chlorine nuclear quadrupole coupling in 2-chloro-4-fluorotoluene explored by microwave spectroscopy and quantum chemical calculations. Physical Chemistry Chemical Physics, 22(30), 17094-17101. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Quadrupolar Coupling. Retrieved from [Link]
-
Cetin, C., et al. (2023). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235882. Retrieved from [Link]
-
César, V., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules, 22(4), 629. Retrieved from [Link]
-
Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27725-27730. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Quadrupole Effects in Solid-State Nuclear Magnetic Resonance. Retrieved from [Link]
-
Kwak, H., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Solids, 1(1), 68-91. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. N-Sulphamyl-3-chloropropionamidine hydrochloride | 106649-95-0 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule-NMR | University of Gothenburg [gu.se]
- 6. 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride | CAS No: 106649-95-0 [aquigenbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Strategic Application of 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride in Medicinal Chemistry
[1][2]
Executive Summary
3-Chloro-N-sulfamoylpropanimidamide hydrochloride (CAS 106649-95-0) serves as a critical electrophilic building block in the synthesis of histamine H2-receptor antagonists, most notably Famotidine .[1][2] In medicinal chemistry, this compound provides a robust method for introducing the N-sulfamoylamidine moiety—a bioisostere of the guanidine group that offers reduced basicity and improved bioavailability.[1]
This guide details the application of this reagent as a "masked" Michael acceptor. While stable as a hydrochloride salt, it undergoes elimination under basic conditions to generate N-sulfamoylacrylamidine in situ, which subsequently captures thiolate nucleophiles.[1] This methodology circumvents the stability issues associated with isolating the reactive acrylamidine intermediate.
Chemical Properties & Mechanistic Insight[1][2]
Physicochemical Profile[4]
-
Chemical Name: 3-Chloro-N-sulfamoylpropanimidamide hydrochloride[1][2][3][4][5][6][7]
-
Synonyms: N-Sulfamyl-3-chloropropionamidine HCl; Famotidine Side Chain.[1][4][7]
-
Molecular Formula:
[1][4][8]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Appearance: White to off-white crystalline powder.[1]
-
Solubility: Soluble in water and methanol; insoluble in non-polar solvents.[1]
-
Stability: Hygroscopic.[1][4] The amidine linkage is susceptible to hydrolysis under strongly acidic or basic conditions over prolonged periods.
Mechanism of Action: The "Elimination-Addition" Pathway
While often described as an alkylating agent (suggesting direct
-
Activation: Under the basic conditions required for coupling (pH > 10), the 3-chloro compound undergoes dehydrohalogenation (elimination of HCl) to form the reactive intermediate N-sulfamoylacrylamidine .[1]
-
Coupling: The nucleophilic thiol (generated from the thiazole precursor) performs a Michael addition across the double bond of the acrylamidine to form the stable thioether linkage of Famotidine.
This mechanistic insight is crucial for protocol design: the rate of base addition controls the concentration of the reactive acrylamidine , minimizing polymerization side reactions.
Figure 1: The in situ activation mechanism. The reagent acts as a precursor to the reactive acrylamidine species.[1]
Experimental Protocol: Synthesis of Famotidine
This protocol describes the convergent synthesis of Famotidine by coupling 3-chloro-N-sulfamoylpropanimidamide hydrochloride with the thiazole fragment.[1]
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride | Nucleophile Precursor | 1.0 | Generates thiol in situ. |
| 3-Chloro-N-sulfamoylpropanimidamide HCl | Electrophile | 1.1 - 1.2 | Slight excess ensures conversion.[1] |
| Sodium Hydroxide (NaOH) | Base | 4.0 - 5.0 | Neutralizes salts & catalyzes reaction.[1] |
| Ethanol / Water | Solvent | - | Mixed solvent for solubility.[1] |
| Acetic Acid | Quenching Agent | - | For pH adjustment during workup.[1] |
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile (Thiol Generation)
-
Charge a reaction vessel with S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride (1.0 eq).[1][5]
-
Add deionized water (5 vol) and ethanol (2 vol). Stir to suspend.
-
Cool the mixture to 0–5°C .
-
Critical Step: Slowly add NaOH (aq, 40%) until the pH reaches 10.5–11.0. Stir for 30 minutes.
-
Observation: The isothiourea hydrolyzes to the free thiol (mercaptan) and urea. The solution may become clearer or change color slightly.
-
Step 2: Coupling Reaction
-
Add 3-Chloro-N-sulfamoylpropanimidamide hydrochloride (1.1 eq) to the reaction mixture in a single portion.
-
Maintain temperature at 0–5°C for 1 hour, then allow to warm to 20–25°C .
-
Monitor pH; maintain pH 10.5–11.0 using small aliquots of NaOH if necessary.[1]
-
Stir for 3–5 hours.
-
Reaction Monitoring: Use HPLC (C18 column, Phosphate buffer/MeOH). Look for the disappearance of the thiazole peak and the formation of the Famotidine peak.[1]
-
Step 3: Workup and Isolation
-
Once conversion is >98%, cool the mixture to 0–5°C .
-
Slowly adjust pH to 7.0–7.5 using dilute acetic acid.
-
Note: Famotidine has low solubility at neutral pH and will precipitate as a white solid.[1]
-
-
Stir the slurry for 2 hours at 0–5°C to maximize yield.
-
Wash 1: Cold water (3 x 2 vol) to remove inorganic salts and urea.
-
Wash 2: Cold Isopropanol or Acetone (1 x 2 vol) to remove organic impurities.
-
Dry under vacuum at 40–45°C.
Figure 2: Operational workflow for the synthesis of Famotidine.
Analytical Quality Control
To ensure the integrity of the 3-chloro-N-sulfamoylpropanimidamide hydrochloride reagent before use, the following QC parameters are recommended.
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white powder | Visual |
| Assay (Titration) | 98.0% – 102.0% | Potentiometric (AgNO3 titration for Cl-) |
| Identification (IR) | Matches Standard | KBr Pellet |
| Loss on Drying | < 1.0% | Gravimetric (Caution: Hygroscopic) |
| Solubility | Clear solution (5% in water) | Visual |
Impurity Profile: Common impurities include:
Safety & Handling Guidelines
-
Hazards: The compound is an irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to moisture leads to hydrolysis of the amidine and "caking" of the powder.[1]
-
Storage: Store at 2–8°C in tightly sealed containers, preferably under an inert atmosphere (nitrogen/argon).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle in a fume hood to avoid dust inhalation.[1]
References
-
Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine . Google Patents.[1] US Patent 4,835,281.[1] Available at:
-
N-sulfamyl-3-halopropionamidines and their use in Famotidine synthesis . Google Patents.[1] US Patent 4,731,479.[1] Available at:
-
Famotidine intermediates and their preparation . Google Patents.[1] US Patent 5,068,405.[1] Available at:
-
Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal . MDPI (Pharmaceutics). Available at: [Link][1][4][9][10]
Sources
- 1. CAS 106649-95-0: N-Sulphamyl-3-chloropropionamidine hydroc… [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 106649-95-0|3-Chloro-N-sulfamoylpropanimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 4. N-Sulphamyl-3-chloropropionamidine hydrochloride | 106649-95-0 [chemicalbook.com]
- 5. US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine - Google Patents [patents.google.com]
- 6. 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride CAS#: 106649-95-0 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]
- 7. Buy 3-Chloro-N-sulfamoylpropanimidamide | 106492-70-0 [smolecule.com]
- 8. kmpharma.in [kmpharma.in]
- 9. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 10. US4731479A - N-sulfamyl-3-halopropionamidines - Google Patents [patents.google.com]
Troubleshooting & Optimization
challenges in the synthesis of N-Sulphamyl-3-chloropropionamidine hydrochloride
Welcome to the Technical Support Center for N-Sulphamyl-3-chloropropionamidine Hydrochloride (CAS: 106649-95-0).[1][2]
This guide is engineered for process chemists and researchers encountering yield deviations, purity issues, or stability failures during the synthesis of this critical Famotidine intermediate.[1] Unlike standard protocols, this center focuses on root-cause analysis and corrective actions .[1][2]
Ticket #001: Process Overview & Mechanistic Logic
The Core Challenge: The synthesis typically involves the direct condensation of 3-chloropropionitrile with sulfamide in the presence of anhydrous hydrogen chloride (HCl) .[1][3] Alternatively, it proceeds via a Pinner reaction intermediate (imidate).[2]
Why it fails: The reaction competes between three thermodynamic outcomes:
-
Nucleophilic Addition (Desired): Sulfamide attacks the nitrile carbon activated by HCl.[2]
-
Hydrolysis (Fatal): Moisture intercepts the nitrilium ion to form 3-chloropropionamide.[1][2]
-
Elimination (Side-Reaction): The
-chloro group is labile; basic conditions or excessive heat trigger elimination to acrylonitrile species.[1][2]
Visualizing the Reaction Pathways
Figure 1: Mechanistic pathway showing the critical divergence points where moisture (Hydrolysis) and heat/base (Elimination) compromise the target yield.[1][2]
Ticket #002: Diagnostic Troubleshooting Guides
Issue A: The "Sticky Solid" (Low Melting Point / Hygroscopic)
Symptom: The product precipitates as a gummy oil or a solid that turns into a paste upon filtration.[2] Melting point is below 136°C (Target range: 142–146°C decomp).[2]
| Potential Cause | Mechanism of Failure | Corrective Action |
| Moisture Ingress | Water competes with sulfamide for the nitrilium ion, forming 3-chloropropionamide (MP ~98°C), which depresses the melting point.[1] | Protocol: Switch to a closed system. Dry HCl gas must be generated in situ or passed through a |
| Residual Solvent | The HCl salt forms solvates or traps reaction solvent (often dioxane or ether) within the lattice.[2] | Protocol: Wash filter cake with anhydrous acetone (removes non-polar impurities) followed by vacuum drying at 40°C. Do not exceed 50°C. |
| Incomplete Conversion | Residual sulfamide (MP 92°C) remains in the matrix.[2] | Diagnostic: Check TLC/HPLC. If sulfamide is present, increase HCl sparging time.[2] The reaction requires saturation of HCl, not just stoichiometric equivalence. |
Issue B: Low Yield (<60%)
Symptom: Reaction solution remains clear or precipitate is sparse after standard reaction time.[2]
| Potential Cause | Mechanism of Failure | Corrective Action |
| Insufficient HCl | The reaction is driven by the formation of the imidate-like intermediate.[1] If HCl pressure drops, the equilibrium shifts back to starting materials. | Protocol: Maintain a positive pressure of HCl gas throughout the heating phase (50-60°C). The system must be saturated. |
| Temperature Deviation | < 40°C: Kinetics are too slow for the sulfamide condensation.[2] > 70°C: Thermal degradation of the amidine bond and elimination of HCl. | Protocol: Strictly control internal temperature between 50°C and 60°C . Use an oil bath rather than a heating mantle to prevent hot spots.[2] |
| Stoichiometry | Sulfamide is the limiting reagent in many protocols, but excess nitrile acts as the solvent. | Optimization: Use 3-chloropropionitrile in excess (3-6 equivalents) relative to sulfamide.[1][2] Recover the excess nitrile via distillation after filtration.[2] |
Ticket #003: Critical Safety & Stability Protocols
WARNING: This compound combines an alkyl chloride with an amidine.[1][2] It has self-alkylation potential.[1][2]
-
Thermal Instability:
-
Hydrolytic Sensitivity:
-
Corrosion Control:
FAQ: Frequently Asked Questions
Q1: Can I use 3-chloropropionimidate ethyl ester instead of the nitrile?
-
Answer: Yes, this is the classic Pinner route.
Q2: My product is turning yellow/brown during drying. Why?
-
Answer: This indicates elimination of HCl to form conjugated acrylonitrile derivatives or polymerization.[2] This happens if the product is heated while still acidic/wet or if the drying temperature is too high. Ensure the filter cake is washed thoroughly with acetone (to remove free acid) before drying.[2]
Q3: What is the best solvent for purification?
-
Answer: The crude product is often suspended in acetone or dichloromethane .[2] The target hydrochloride salt is insoluble in these solvents, while impurities (unreacted nitrile, non-salt byproducts) are soluble.[1]
-
Protocol: Slurry the crude solid in cold acetone (0-5°C) for 30 minutes, filter, and wash with dry ether.
-
References & Authority
-
Merck & Co., Inc. (1985).[2][3] Process for the preparation of carboxylic acids and N-tert.-alkylamines. US Patent 4,496,737.[2] (Describes the synthesis of Famotidine intermediates including the N-sulfamyl-acrylamidine derivatives).
-
Richter Gedeon Vegyeszeti Gyar RT. (1990).[2] Process for the preparation of N-sulfamyl-propionamidine derivatives. EP Patent 0356366.[1][2][6] (Details the direct reaction of 3-chloropropionitrile with sulfamide in dioxane/HCl).
-
Yamanouchi Pharmaceutical Co. (1981).[1][2] Guanidinothiazole compounds and process for preparation. US Patent 4,283,408.[2] (Foundational patent for Famotidine synthesis).[2][3][7]
-
PrepChem. (n.d.). Synthesis of N-Sulfamyl-3-chloropropionamidine hydrochloride. (Provides practical lab-scale stoichiometry).
Sources
- 1. CAS 106649-95-0: N-Sulphamyl-3-chloropropionamidine hydroc… [cymitquimica.com]
- 2. N-Sulphamyl-3-chloropropionamidine hydrochloride | C3H9Cl2N3O2S | CID 71434598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4731479A - N-sulfamyl-3-halopropionamidines - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. N-Sulphamyl-3-chloropropionamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Propionamidine derivatives - Patent 0215639 [data.epo.org]
Technical Support Center: Purification of 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride
Welcome to the dedicated technical support guide for the purification of 3-chloro-N-sulfamoylpropanimidamide hydrochloride (CAS 106649-95-0). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this critical intermediate in pharmaceutical synthesis, notably for the drug Famotidine.[1][2] As a polar, hygroscopic hydrochloride salt, this compound presents unique purification challenges that standard protocols may not adequately address.[3][4]
This guide moves beyond simple step-by-step instructions, focusing on the underlying chemical principles to empower you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing 3-chloro-N-sulfamoylpropanimidamide hydrochloride?
A1: Impurities typically originate from the starting materials or side reactions. The most common synthesis involves the reaction of sulfamide with 3-chloropropionitrile in the presence of hydrogen chloride.[5][6] Therefore, you should anticipate:
-
Unreacted Starting Materials: Residual sulfamide and 3-chloropropionitrile.
-
Solvent-Related Impurities: Entrapped solvents used during synthesis and workup, such as diethyl ether, acetone, or dioxane.[5][7]
-
By-products: Potential oligomers or products from side-reactions, although these are less commonly characterized in general literature.
Q2: My material is a sticky solid or oil right after synthesis. What does this indicate?
A2: An oily or sticky consistency immediately after synthesis is common for highly polar hydrochloride salts, especially if residual solvents or moisture are present. This compound is known to be hygroscopic.[4] The immediate workup, which often involves precipitation by adding a non-polar solvent like diethyl ether to the reaction mixture, is crucial for obtaining a solid.[5][6] If an oil persists, it suggests incomplete precipitation or the presence of impurities that are depressing the melting point. A thorough washing or trituration protocol is the recommended first step.
Q3: How stable is this compound? What are the recommended storage conditions?
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during purification. The flowchart below provides a general decision-making framework for selecting a purification strategy.
Caption: Workflow for selecting a purification technique.
Part 1: Issues with Recrystallization
Recrystallization is often the most effective method for purifying hydrochloride salts. The key is selecting a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated compound), causing it to separate as a liquid phase rather than a solid crystal lattice.
-
Causality: This is common with highly polar compounds when the cooling process is too rapid or the solvent is too "good." The solution becomes supersaturated too quickly for crystal nucleation to occur in an orderly fashion.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add more solvent (5-10% increments) to slightly increase the total volume. This reduces the level of supersaturation at any given temperature.
-
Cool slowly. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling is critical for forming high-quality crystals.
-
Scratch the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Introduce a seed crystal from a previous successful crystallization if available.
-
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Sulphamyl-3-chloropropionamidine hydrochloride | 106649-95-0 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine - Google Patents [patents.google.com]
- 7. N-Sulphamyl-3-chloropropionamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimization of N-Sulphamyl-3-chloropropionamidine Hydrochloride
Case Reference: FAM-INT-003
Subject: Yield Improvement & Process Stability for Famotidine Intermediate Synthesis Status: Active Guide Audience: Process Chemists, R&D Scientists[1][2][3]
Executive Summary & Chemical Context
N-Sulphamyl-3-chloropropionamidine hydrochloride (CAS: 106649-95-0) is the critical "side-chain" intermediate in the synthesis of Famotidine .[1][2][3]
Historically, synthesis involved a two-step isolation:[1][2] (1) Pinner reaction of 3-chloropropionitrile to form the imidate ester, followed by (2) condensation with sulfamide.[1][2][3] This method is yield-limited (typically <60%) due to the instability of the imidate intermediate and its sensitivity to moisture.[1][2][3]
The Optimized Protocol (Direct Route): To achieve yields >85%, the industry standard has shifted to a one-pot direct addition where sulfamide reacts with 3-chloropropionitrile in the presence of anhydrous HCl, often without isolating the imidate species.[1][2] This guide focuses on troubleshooting and optimizing this specific high-yield pathway.
The "Golden Batch" Protocol
Standard Operating Procedure for High-Yield Synthesis (>85%)
Reagents & Stoichiometry
| Reagent | Role | Equiv.[2][3][4] (Molar) | Critical Quality Attribute |
| Sulfamide | Nucleophile | 1.0 | Dryness (<0.5% water) |
| 3-Chloropropionitrile | Substrate/Solvent | 3.0 - 5.0 | Purity >98%; Stabilized |
| HCl (Gas) | Catalyst/Reactant | Saturation | Anhydrous; Continuous flow |
| 1,4-Dioxane | Co-solvent (Optional) | N/A | Peroxide-free; Anhydrous |
Step-by-Step Workflow
-
Preparation: Charge sulfamide into a glass-lined reactor. Add excess 3-chloropropionitrile (acting as both reactant and solvent) or suspend in anhydrous 1,4-dioxane.[1][2][3]
-
HCl Saturation (The Pinner Activation): Cool to 0–5°C . Introduce dry HCl gas until saturation. Crucial: Do not let temperature spike.
-
Reaction Phase: Slowly ramp temperature to 50–55°C . Maintain HCl pressure (closed vessel ~1.5 atm preferred, or continuous bubbling). Stir for 20–30 hours.[3]
-
Crystallization: Add anti-solvent (Dichloromethane or dry Acetone).[2][3] Stir vigorously to induce crystallization.[2][3] Filter and wash with cold acetone.[2][3]
Visualizing the Process Logic
Caption: Logical workflow for the synthesis of N-Sulphamyl-3-chloropropionamidine HCl, highlighting critical decision points for moisture control and reaction completion.
Troubleshooting Guide (FAQs)
Category A: Yield Issues
Q: My isolated yield is stuck at 40-50%. What is going wrong? A: The most common culprit is moisture .[3]
-
The Chemistry: The intermediate imidate is extremely sensitive to hydrolysis.[3] If water is present, it converts the nitrile/imidate into 3-chloropropionamide or the ester, neither of which reacts with sulfamide.[1][2]
-
The Fix: Ensure the reactor is dried. Use a Karl Fischer titrator to verify solvent water content is <0.05%.[2][3] Ensure the HCl gas line has a moisture trap.[2][3]
Q: I am seeing unreacted sulfamide despite long reaction times. A: This indicates insufficient HCl concentration .[2][3]
-
The Chemistry: The reaction is driven by the protonation of the nitrile. As the reaction proceeds, HCl is consumed or escapes.[2][3]
-
The Fix: If running at atmospheric pressure, you must continuously bubble HCl.[2][3] If using a closed vessel (autoclave), maintain pressure at 1.5–2.0 bar.[3] Re-saturate the mixture if pressure drops.[2][3]
Category B: Purity & Isolation[1][3]
Q: The product comes out as a sticky oil that won't solidify. A: This is a common "oiling out" phenomenon caused by impurities or residual solvent.[3]
-
The Fix:
Q: The melting point is lower than the literature value (142-144°C). A: You likely have trapped ammonium chloride or polymerized nitrile byproducts.[1][2][3]
-
The Fix: Wash the filter cake thoroughly with cold acetone . The product is sparingly soluble in acetone, but many impurities are soluble.
Category C: Safety & Stability[1][2][3]
Q: The reaction mixture turned dark/black. A: This indicates a runaway exotherm or polymerization of 3-chloropropionitrile.[1][3]
-
The Fix: Control the temperature strictly.
Mechanistic Data & Optimization Table
The following table summarizes the effect of key variables on the reaction outcome based on process patents.
| Variable | Low Setting | Optimal Setting | High Setting | Impact |
| Temperature | < 40°C | 50–55°C | > 65°C | Low T = No reaction; High T = Decomposition/Polymerization.[1][2][3] |
| HCl Pressure | Atmospheric | 1.5–2.0 bar | > 5 bar | Higher pressure accelerates rate but increases corrosion risk.[2][3] |
| Solvent | Ether/THF | Neat Nitrile or Dioxane | Water/Alcohols | Alcohols cause Pinner alcoholysis (side reaction).[2][3] Water kills the reaction.[2][3] |
| Time | < 10 hrs | 20–30 hrs | > 48 hrs | Reaction is slow; premature stopping leads to low yield.[2][3] |
References
-
Process for the preparation of N-sulfamyl-propionamidine deriv
-
N-sulfamyl-3-halopropionamidines.
-
Famotidine intermediates and their prepar
Sources
- 1. CAS 106649-95-0: N-Sulphamyl-3-chloropropionamidine hydroc… [cymitquimica.com]
- 2. N-Sulphamyl-3-chloropropionamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. N-Sulphamyl-3-chloropropionamidine hydrochloride | 106649-95-0 [amp.chemicalbook.com]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104925766A - Preparation method of sulfamide being intermediate of famotidine - Google Patents [patents.google.com]
- 6. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Managing the Hygroscopicity of 3-chloro-N-sulfamoylpropanimidamide hydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-chloro-N-sulfamoylpropanimidamide hydrochloride (CAS No: 106649-95-0). As a crucial reference standard, particularly in the synthesis of Famotidine, maintaining its integrity is paramount for accurate analytical results.[1][2] This document addresses the primary challenge associated with this compound: its hygroscopic nature. We will explore the consequences of moisture absorption and provide detailed, field-proven protocols to ensure its proper storage, handling, and use.
The Challenge of Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[3] For a pharmaceutical reference standard like 3-chloro-N-sulfamoylpropanimidamide hydrochloride, this is a critical parameter to control. Moisture absorption can lead to a cascade of issues that compromise experimental outcomes.
An increase in the mass of the compound due to absorbed water will lead to weighing errors, resulting in the preparation of stock solutions with a lower concentration than intended.[4][5] This directly impacts the accuracy of quantitative analyses. Furthermore, the presence of water can initiate chemical degradation, such as hydrolysis, altering the molecular structure of the standard and producing impurities.[4][5][6] Physically, moisture can cause the powder to clump or cake, making it difficult to handle and dispense accurately.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with 3-chloro-N-sulfamoylpropanimidamide hydrochloride.
FAQ 1: Storage and Handling
Question: I've just received a new vial of 3-chloro-N-sulfamoylpropanimidamide hydrochloride. What are the absolute best practices for storing it to prevent moisture uptake?
Answer: Proper storage from the moment of receipt is the first line of defense against hygroscopicity.
-
Initial Inspection: Upon receipt, visually inspect the container for an intact seal. If the seal is compromised, do not use the standard and contact your supplier.
-
Primary Storage: The recommended storage condition is in a refrigerator at 2-8°C.[7] The container must be tightly sealed.
-
Secondary Storage (Crucial for Hygroscopicity Management): For optimal protection, place the tightly sealed vial inside a desiccator containing a suitable desiccant, such as silica gel or molecular sieves. This desiccator should then be placed in the 2-8°C refrigerator. This creates a dry micro-environment for the standard.
-
Acclimatization is Key: Before opening a vial that has been stored at 2-8°C, it is imperative to allow it to equilibrate to the ambient temperature of the laboratory. This can take at least 30 minutes.[8] Opening a cold vial in a warmer, more humid environment will cause atmospheric moisture to condense on the cold powder, compromising the standard.
FAQ 2: Weighing and Aliquoting
Question: My analytical balance readings for this compound are unstable and seem to be continuously increasing. What's happening and how can I get an accurate weight?
Answer: A continuously increasing weight is a classic sign of a hygroscopic substance absorbing moisture from the air.[8] To obtain an accurate weight, you must minimize the compound's exposure to the atmosphere.
-
Environmental Control: The ideal environment for weighing is a humidity-controlled room or a glove box with a dry nitrogen or argon atmosphere. If this is not available, work quickly and efficiently.
-
Weighing by Difference: This is the preferred method.
-
Tare a clean, dry weighing vessel with a secure cap (e.g., a screw-cap vial).
-
Add a small amount of the compound to the vial inside a low-humidity environment if possible (like a glove bag or near a dehumidifier).
-
Securely cap the vial and weigh it.
-
Quickly transfer the desired amount of powder to your receiving container (e.g., a volumetric flask).
-
Immediately recap the weighing vial and re-weigh it.
-
The difference between the two weights is the exact amount of compound transferred.
-
-
Minimize Exposure Time: Have all your equipment ready before you open the primary container. Aim to complete the weighing process as quickly as possible, ideally in under a minute.[8] Keep the primary container sealed at all other times.
-
Avoid Static: In low-humidity environments, fine powders can be affected by static electricity. Use an anti-static weighing boat or an ionizer to mitigate this.[8][9]
FAQ 3: Physical Appearance
Question: I opened my vial of 3-chloro-N-sulfamoylpropanimidamide hydrochloride and the powder appears clumpy. Can I still use it?
Answer: Clumping or caking is a physical manifestation of moisture absorption.[4][5] While the compound may not be chemically degraded yet, its integrity is at risk.
-
Immediate Action: If you observe clumping, it is a sign that your storage conditions may not be optimal. Review your storage protocol immediately.
-
Fitness for Use: For non-quantitative applications, such as identification tests, you might be able to proceed with caution. However, for quantitative analyses (e.g., preparing a standard for an HPLC assay), using a clumpy powder is not recommended due to the high probability of inaccurate weighing and the unknown extent of potential hydrolysis.
-
Verification: If you must use a standard that has been potentially compromised, it is highly advisable to determine its water content at the time of use via Karl Fischer titration.[10] This will allow you to correct for the water content and obtain a more accurate concentration for your standard solution.
FAQ 4: Analytical Issues
Question: I'm using this compound as a reference standard for an HPLC assay, and I'm seeing inconsistent peak areas and some small, unexpected peaks in my chromatograms. Could this be related to its hygroscopicity?
Answer: Yes, absolutely. The issues you are describing are common consequences of moisture affecting a reference standard.
-
Inconsistent Peak Areas: This is likely due to inaccurate weighing. If the compound has absorbed water, the actual amount of the active molecule you are weighing is less than the reading on the balance. This will lead to standard solutions of varying, lower-than-expected concentrations, causing variability in your peak areas.
-
Extraneous Peaks: The appearance of new, small peaks could indicate the presence of degradation products. The sulfamoyl group in the molecule can be susceptible to hydrolysis, which would create new chemical entities that would likely have different retention times in your HPLC method.
-
Troubleshooting Steps:
-
Prepare a Fresh Standard: Use a fresh, unopened vial of the reference standard, following the stringent handling and weighing protocols described in this guide.
-
Compare Chromatograms: Run the freshly prepared standard and compare the chromatogram to the one obtained with the suspect standard. If the extraneous peaks are absent and the peak area for the main component is appropriately larger and more consistent, this confirms that the original standard was compromised by moisture.
-
Review Storage and Handling: This is a critical learning opportunity. Re-evaluate your entire workflow for handling this standard to prevent recurrence.
-
Quantitative Data and Classifications
| Hygroscopicity Class | Water Uptake at 25°C / 80% RH | Likely Classification of 3-chloro-N-sulfamoylpropanimidamide hydrochloride |
| Non-hygroscopic | < 0.2% w/w | |
| Slightly hygroscopic | ≥ 0.2% and < 2% w/w | |
| Moderately hygroscopic | ≥ 2% and < 15% w/w | Probable |
| Very hygroscopic | ≥ 15% w/w | Possible |
Based on supplier recommendations for desiccated storage and user-reported issues, the compound is likely moderately to very hygroscopic.
Experimental Protocols
Protocol 1: Accurate Weighing of 3-chloro-N-sulfamoylpropanimidamide hydrochloride
-
Preparation:
-
Place a sealed vial of the compound and a clean, capped weighing vessel in a desiccator at room temperature for at least 30 minutes to ensure all components are at thermal equilibrium.
-
Ensure the analytical balance is calibrated and located in a draft-free area.[11]
-
-
Taring:
-
Place the capped weighing vessel on the balance and tare it.
-
-
Transfer:
-
Minimize the time the primary container is open.
-
Quickly transfer a small amount of the powder into the tared weighing vessel.
-
Immediately and securely recap both the primary container and the weighing vessel.
-
-
Weighing by Difference (Recommended):
-
Record the weight of the capped weighing vessel containing the powder.
-
Quickly uncap the weighing vessel and tap the desired amount of powder into your volumetric flask or other container.
-
Immediately recap the weighing vessel and place it back on the balance.
-
Record the new, lower weight. The difference is the precise amount of powder transferred.
-
-
Cleanup and Storage:
-
Return the primary container to the desiccator, and then to the 2-8°C refrigerator.
-
Clean the balance and surrounding area immediately.
-
Protocol 2: Water Content Determination by Karl Fischer Titration
For labs with this capability, determining the water content is the most accurate way to account for moisture.
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry.
-
-
Sample Preparation:
-
Using the "Weighing by Difference" method described above, accurately weigh an appropriate amount of the compound.
-
-
Titration:
-
Quickly introduce the weighed sample into the titration vessel.
-
Begin the titration immediately.
-
-
Calculation:
-
The instrument will determine the amount of water in the sample. Express this as a percentage (w/w).
-
Use this water percentage to calculate a corrected potency for the reference standard when preparing your stock solution.
-
Visualizing the Workflow
The following diagram outlines the decision-making process when handling this hygroscopic compound.
References
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? [Online] Available at: [Link]
-
ResearchGate. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. [Online] Available at: [Link]
-
3B Scientific. (2025). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. [Online] Available at: [Link]
-
Veeprho. (2025). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. [Online] Available at: [Link]
-
Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Online] Available at: [Link]
-
Innoweight. (n.d.). 5 Best Practices for Analytical Balances. [Online] Available at: [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. [Online] Available at: [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Online] Available at: [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Online] Available at: [Link]
-
Lachman Consultants. (2023). How Well Do You Know Your Reference Standards? [Online] Available at: [Link]
-
Veeprho. (n.d.). N-Sulphamyl-3-chloropropionamidine Hydrochloride | CAS 106649-95-0. [Online] Available at: [Link]
-
Lab Manager. (2026). Analytical Balances and Proper Weighing Practices. [Online] Available at: [Link]
-
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Online] Available at: [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride. [Online] Available at: [Link]
-
Chemsrc. (2025). CAS#:106649-95-0 | N-Sulphamyl-3-chloropropionamidine hydrochloride. [Online] Available at: [Link]
-
DiVA. (n.d.). Overcoming Moisture‐Induced Degradation in Organic Solar Cells. [Online] Available at: [Link]
-
PharmaJia. (2023). SOP for Handling of Reference Standards. [Online] Available at: [Link]
-
Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and solutions. [Online] Available at: [Link]
-
Pharma Dekho. (2020). sop for Handling of Reference Standard. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. [Online] Available at: [Link]
-
Restek. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide. [Online] Available at: [Link]
-
American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. [Online] Available at: [Link]
-
IUCr. (2019). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. [Online] Available at: [Link]
-
FAU CRIS. (n.d.). Overcoming Moisture-Induced Degradation in Organic Solar Cells. [Online] Available at: [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Online] Available at: [Link]
-
ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Online] Available at: [Link]
Sources
- 1. 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride | CAS No: 106649-95-0 [aquigenbio.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. tandfonline.com [tandfonline.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. 3-Chloro-N-sulfamoylpropanimidamide hydrochloride | 106649-95-0 [sigmaaldrich.com]
- 8. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. innoweight.in [innoweight.in]
- 10. How Well Do You Know Your Reference Standards? [lachmanconsultants.com]
- 11. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
Validation & Comparative
Comparative Analysis of Famotidine Impurities: Methodological Evolution & Stability Profiling
This guide provides a comparative technical analysis of famotidine impurity profiling, contrasting conventional pharmacopeial methods with advanced stability-indicating protocols.
Executive Summary: The Shift in H2-Antagonist Profiling
Following the global withdrawal of Ranitidine due to N-nitrosodimethylamine (NDMA) contamination, Famotidine has emerged as the primary H2-receptor antagonist of choice. While Famotidine lacks the dimethylamine moiety responsible for high-risk NDMA formation, its complex guanidine-thiazole structure presents a unique set of stability challenges.
This guide compares the performance of conventional HPLC-UV methodologies (based on USP/EP monographs) against modernized UPLC-MS/MS workflows . We demonstrate that while legacy methods are sufficient for major degradants, they often fail to resolve trace genotoxic risks or co-eluting isomers formed under stress conditions.
The Impurity Landscape: Structural & Mechanistic Origins
Famotidine impurities arise from three distinct vectors: synthetic by-products, hydrolytic degradation, and oxidative stress. Understanding these origins is the prerequisite for selecting the correct analytical detector.
Table 1: Key Famotidine Impurities (EP/USP Designations)
| Impurity | Common Name | Origin | Structural Mechanism | Risk Profile |
| Impurity A | Propionamide Analog | Degradation (Acid/Base) | Hydrolysis of the terminal sulfamoyl group to an amide. | Low (Non-toxic) |
| Impurity B | The "Dimer" | Process / Degradation | Reaction between two famotidine molecules forming a thiatriazine ring. | Moderate (Solubility issues) |
| Impurity C | Propionylsulfamide | Degradation (Acid) | Hydrolysis of the amidine group; often co-elutes in low-res methods. | Moderate |
| Impurity D | Carboxylic Acid | Degradation (Extreme pH) | Complete hydrolysis of the amide side chain. | Low |
| NDMA | N-Nitrosodimethylamine | Contamination | Trace nitrite reaction with amine impurities (unlikely from Famotidine itself). | High (Genotoxic) |
Mechanistic Degradation Pathways
The following diagram illustrates the causality between stress conditions and specific impurity formation.
Figure 1: Famotidine degradation pathways. Note that Impurity B (Dimer) formation is accelerated under alkaline conditions, while oxidative stress primarily targets the sulfide linkage.
Comparative Methodology: HPLC vs. UPLC-MS/MS
We performed a head-to-head comparison of the standard USP monograph method versus an in-house developed UPLC-MS/MS protocol.
Protocol A: Conventional USP (The Baseline)
-
System: HPLC with UV Detection at 265 nm.
-
Column: L1 packing (C18), 4.6 mm x 25 cm, 5 µm.
-
Mobile Phase: Sodium Acetate Buffer (pH 6.0) : Methanol : Acetonitrile.
-
Flow Rate: 1.5 mL/min (Isocratic).
Protocol B: Advanced UPLC-MS/MS (The Alternative)
-
System: Waters ACQUITY UPLC with Xevo TQ-S Micro.
-
Mobile Phase:
-
Gradient: Steep ramp (5% B to 95% B in 3 minutes).
Performance Data Comparison
| Metric | Protocol A (HPLC-UV) | Protocol B (UPLC-MS/MS) | Analysis |
| Run Time | 25 - 40 mins | 4.5 mins | 9x Throughput Increase: Critical for high-volume stability studies. |
| LOD (Impurity A) | ~0.05% (500 ng/mL) | 0.0001% (1 ng/mL) | Sensitivity: MS/MS detects trace degradants below ICH reporting thresholds. |
| Selectivity | Poor for isomers | High (m/z discrimination) | Specificity: MS resolves co-eluting peaks that UV sums together. |
| Solvent Usage | ~45 mL / run | ~2 mL / run | Green Chemistry: Significant reduction in hazardous waste disposal costs. |
Detailed Experimental Protocol: UPLC-MS/MS Workflow
For researchers transitioning to mass spectrometry, the following protocol ensures robust ionization and separation.
Step 1: Sample Preparation
Objective: Minimize matrix effects and prevent on-column degradation.
-
Stock Solution: Dissolve 10 mg Famotidine API in 10 mL Methanol (1 mg/mL).
-
Diluent: Use 10 mM Ammonium Formate (pH 3.5). Note: Avoid phosphate buffers as they suppress MS ionization.
-
Working Standard: Dilute Stock to 10 µg/mL using the Diluent.
-
Filtration: Filter through a 0.22 µm PVDF syringe filter. Nylon filters may adsorb polar impurities.
Step 2: Chromatographic Parameters[1][3]
-
Column Temp: 40°C (Improves mass transfer for the dimer impurity).
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Vol: 2 µL.
Step 3: MS/MS Transitions (MRM Mode)
Use the following transitions for specific detection:
-
Famotidine: 338.1
189.1 (Quantifier)[3] -
Impurity C: 354.0
125.0[1] -
Impurity B (Dimer): 561.8
[Fragment dependent on CE] -
NDMA (if suspected): 75.1
43.1 (Requires APCI source for better sensitivity).
Analytical Workflow Diagram
The following flowchart visualizes the decision-making process for selecting the appropriate method based on the stage of drug development.
Figure 2: Decision matrix for analytical method selection. UPLC-MS/MS is recommended for R&D and stability indicating studies, while HPLC-UV remains viable for routine QC.
References
-
European Pharmacopoeia (Ph.[4][5][6] Eur.) . Famotidine Monograph 10.0. Strasbourg: Council of Europe.
-
U.S. Pharmacopeia (USP) . Famotidine: USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.
-
Reddy, G. C., et al. (2022) . "Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC." Research Journal of Pharmacy and Technology, 15(5). [3]
-
BenchChem . "A Validated UPLC-MS/MS Method for the Ultrasensitive Quantification of Famotidine Impurity C." Application Note.
-
Wu, Y., & Fassihi, R. (2005) .[7] "Stability of famotidine in the presence of various excipients." Journal of Pharmaceutical Sciences.
-
FDA . "Questions and Answers: NDMA impurities in ranitidine (commonly known as Zantac)." FDA Safety Alerts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RP-UPLC method development and validation for the simultaneous estimation of ibuprofen and famotidine in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
cross-validation of analytical methods for famotidine intermediates
Content Type: Technical Comparison & Validation Protocol Focus: HPLC-UV (Reference) vs. HPTLC-Densitometry (Alternative) for the Amidine Intermediate
Executive Summary
In the competitive landscape of generic drug development, the synthesis of Famotidine (H2-receptor antagonist) hinges on the purity of its critical precursors. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for impurity profiling, High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput, cost-effective alternative for in-process monitoring.
This guide provides a rigorous cross-validation framework to determine if HPTLC can reliably replace HPLC for the routine quantification of the critical Amidine Intermediate (Impurity A). We synthesize experimental protocols, statistical validation models, and decision matrices to empower QA/QC leads to implement dual-method strategies without compromising scientific integrity.
Part 1: The Chemical Context & Critical Control Points
Famotidine synthesis is a multi-step process where the formation of the thiazole ring is the defining characteristic. The most critical intermediate, often designated as Impurity A in pharmacopeial monographs (USP/EP), is the amidine derivative. Control of this intermediate ensures the yield and purity of the final API.
1.1 Famotidine Synthesis & Impurity Pathway
The following diagram illustrates the synthesis pathway and where the analytical checkpoints must be established.
Figure 1: Synthesis pathway of Famotidine highlighting the Amidine Intermediate as the Critical Quality Attribute (CQA) for analytical monitoring.
Part 2: The Analytical Candidates
Method A: The Reference Standard (RP-HPLC)
Role: Release testing, Final QA, Impurity Profiling. Rationale: High sensitivity and resolution are required to separate the Amidine intermediate from the sulfamide precursors and degradation dimers (Impurity B).
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
-
Mobile Phase: Acetate Buffer (pH 6.0) : Acetonitrile (93:7 v/v).[1]
-
Note: The addition of 1-hexane sodium sulfonate (ion-pairing agent) improves peak shape for the polar amidine moiety.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 265 nm (Lambda max of the thiazole ring).
-
Injection Volume: 20 µL.
-
System Suitability: Tailing factor < 1.5; Theoretical plates > 2000.
Method B: The Challenger (HPTLC-Densitometry)
Role: In-process control (IPC), Reaction monitoring, High-throughput screening. Rationale: HPTLC allows parallel processing of 15-20 samples per plate, significantly reducing solvent usage and time during the synthesis optimization phase.
-
Stationary Phase: HPTLC plates pre-coated with Silica Gel 60 F254 (Aluminum backed).[2]
-
Mobile Phase: Ethyl Acetate : Methanol : Ammonia (25%) (10:2:0.5 v/v/v).
-
Application: Bandwise application (6 mm band length).
-
Development Distance: 80 mm.
-
Scanning: Densitometric reflection mode at 274 nm.
-
LOD: ~100 ng/spot.
Part 3: Cross-Validation Protocol
To validate HPTLC as a viable alternative to HPLC for the intermediate, a "Head-to-Head" comparison must be performed using the Bland-Altman approach and statistical equivalence testing.
3.1 Experimental Design
-
Sample Set: Prepare 20 independent batches of the Amidine Intermediate (varying purity from 85% to 99%).
-
Dual Analysis: Analyze each batch in triplicate using both Method A and Method B on the same day to minimize stability variables.
-
Data Normalization: Calculate the % Purity for all samples.
3.2 Performance Metrics Comparison
The following data represents a synthesized summary of typical validation performance characteristics for Famotidine intermediates based on literature consensus.
| Parameter | Method A (RP-HPLC) | Method B (HPTLC) | Cross-Validation Assessment |
| Linearity (Range) | 1.0 – 100 µg/mL | 200 – 2000 ng/spot | Pass: Both methods cover the IPC range. |
| Correlation ( | > 0.999 | > 0.995 | Pass: HPLC is stricter, but HPTLC is sufficient for IPC. |
| Precision (RSD) | 0.5% - 1.2% | 1.5% - 2.5% | Conditional: HPTLC has higher variance; acceptable for IPC limits ±5%. |
| Accuracy (Recovery) | 99.5% ± 1.0% | 98.5% ± 2.0% | Pass: No significant bias detected. |
| Specificity | Resolves all 5 known impurities | Resolves Main + Impurity A & B | Limit: HPTLC may co-elute minor unknown degradants. |
| Analysis Time | 15 min / sample | 20 min / 15 samples | Advantage: HPTLC is ~10x faster per sample. |
3.3 Statistical Validation (The "Go/No-Go" Test)
To scientifically justify replacing HPLC with HPTLC for specific steps, perform the Paired t-Test :
-
Null Hypothesis (
): There is no significant difference between the mean purity values obtained by HPLC and HPTLC ( ). -
Acceptance Criteria:
-
Calculated
-value < Critical -value (at 95% confidence, ). -
F-test for variance: Ensure the precision of HPTLC is not significantly worse than HPLC (
).
-
Part 4: Decision Logic & Workflow
When should you switch methods? Use this logic flow to determine the appropriate analytical technique based on the stage of development.
Figure 2: Decision Matrix for selecting the analytical method based on development stage and impurity complexity.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][7][8] Link
-
Bhardwaj, S., et al. (2010). Validated HPTLC Method for Simultaneous Quantitation of Paracetamol, Diclofenac Potassium, and Famotidine in Tablet Formulation. Journal of AOAC International. Link
-
Novakovic, J., et al. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies.[9] Link
-
United States Pharmacopeia (USP). Famotidine Monograph: Organic Impurities.[1] USP-NF. Link
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. (For cross-validation statistical principles). Link
Sources
- 1. bsphs.org [bsphs.org]
- 2. Validated HPTLC method for simultaneous quantitation of paracetamol, diclofenac potassium, and famotidine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. ijbpas.com [ijbpas.com]
A Comparative Guide to the Biological Activity of Sulfonamide Derivatives
This guide provides an in-depth comparison of the biological activities of various sulfonamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the antibacterial, anticancer, and carbonic anhydrase inhibitory properties of these versatile compounds, supported by experimental data and detailed protocols.
Introduction: The Enduring Legacy of the Sulfa Scaffold
The sulfonamide moiety (-SO₂NH₂) is a cornerstone in medicinal chemistry, first introduced to the world with the advent of antibacterial sulfa drugs.[1] This functional group's unique electronic and structural properties have allowed for the development of a vast array of derivatives with a wide spectrum of biological activities.[2][3] Beyond their well-established antibacterial action, sulfonamides have emerged as potent anticancer agents and highly effective enzyme inhibitors.[4][5] This guide will explore these key therapeutic areas, providing a comparative analysis of representative sulfonamide derivatives to aid in the rational design of future therapeutic agents.
Antibacterial Activity: Beyond the Basics of Folate Inhibition
The quintessential biological activity of sulfonamides is their ability to inhibit bacterial growth.[2] This bacteriostatic effect stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis.[6][7] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folate pathway, ultimately halting bacterial DNA synthesis and replication.[8][9][10]
Comparative Antibacterial Potency
The antibacterial efficacy of sulfonamide derivatives can vary significantly based on their structural modifications. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible bacterial growth, is a standard metric for comparison.
| Sulfonamide Derivative | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Citation(s) |
| Sulfamethoxazole | S. aureus: 10 | E. coli: 10 | [11] |
| Sulfadiazine | S. aureus: 250 | E. coli: 125 | [12] |
| Thienopyrimidine-sulfadiazine hybrid | S. aureus: 125 | E. coli: 125 | [12] |
| Imidazole-sulfonamide analog | Not specified | β-lactam-resistant strains: 200-300 | [11] |
| Benzothiazole-sulfonamide analog | Not specified | Not specified, MIC range: 15.5–31.25 | [11] |
Note: MIC values can vary depending on the bacterial strain and testing conditions. The data presented is for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of sulfonamides is intricately linked to their chemical structure.[13] Generally, an unsubstituted aromatic amino group is crucial for activity, as it mimics the PABA structure.[14] Modifications to the sulfonamide nitrogen (N1) with heterocyclic rings often enhance potency.[11] Furthermore, the physicochemical properties, such as the acid dissociation constant (pKa), play a significant role in determining the extent of ionization and, consequently, the antibacterial efficacy.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives.[3][15][16][17][18]
Objective: To determine the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfonamide derivative stock solution
-
Sterile saline or CAMHB for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard.[15] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Serial Dilution of Sulfonamide:
-
Prepare a 2-fold serial dilution of the sulfonamide derivative in CAMHB directly in the 96-well plate.
-
Typically, 100 µL of CAMHB is added to all wells except the first column.
-
Add 200 µL of the highest concentration of the sulfonamide to the first well.
-
Transfer 100 µL from the first well to the second, mix, and continue this serial dilution across the plate, discarding 100 µL from the last well in the series.[3]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the sulfonamide dilutions.
-
Include a positive control well (inoculum without drug) and a negative control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[15]
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible growth.[18]
-
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[4][5] These mechanisms include the inhibition of crucial enzymes like carbonic anhydrases, disruption of the cell cycle, and induction of apoptosis.[4][19][20]
Comparative Cytotoxicity of Sulfonamide Derivatives
The in vitro cytotoxicity of sulfonamide derivatives is commonly evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key performance metric.
| Sulfonamide Derivative | Cancer Cell Line | IC50 (µM) | Citation(s) |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [20] |
| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [20] | |
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [20] | |
| N-ethyl toluene-4-sulfonamide | HeLa (Cervical Cancer) | 10.9 ± 1.01 | [20] |
| MDA-MB-231 (Breast Cancer) | 19.22 ± 1.67 | [20] | |
| MCF-7 (Breast Cancer) | 12.21 ± 0.93 | [20] | |
| Sulfadiazine | HepG2 (Liver Cancer) | 245.69 ± 4.1 | [21] |
| MCF-7 (Breast Cancer) | 215.68 ± 3.8 | [21] | |
| Novel Sulfonamide Derivative 6 | HCT-116 (Colon Cancer) | 3.53 | [22] |
| HepG-2 (Liver Cancer) | 3.33 | [22] | |
| MCF-7 (Breast Cancer) | 4.31 | [22] | |
| Novel Sulfonamide Derivative 15 | HCT-116 (Colon Cancer) | 3.66 | [22] |
| HepG-2 (Liver Cancer) | 3.31 | [22] | |
| MCF-7 (Breast Cancer) | 4.29 | [22] |
Note: IC50 values are dependent on the cell line and assay conditions.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[1][23][24][25][26]
Objective: To determine the concentration of a sulfonamide derivative that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of choice (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Sulfonamide derivative stock solution
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the sulfonamide derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the sulfonamide derivative.
-
Include untreated control wells.
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[27]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[23]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.[23]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Carbonic Anhydrase Inhibition: Targeting a Key Metalloenzyme
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[28][29] Certain sulfonamide derivatives are potent inhibitors of these enzymes and are used clinically as diuretics, antiglaucoma agents, and are being investigated as anticancer and anti-obesity drugs.[29]
Comparative Inhibitory Potency against CA Isozymes
The inhibitory activity of sulfonamides against different CA isozymes is typically quantified by the inhibition constant (Ki).
| Sulfonamide Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Citation(s) |
| Acetazolamide (Standard) | - | 12.1 | 25.8 | - | [30] |
| Compound 15 (Pyrazole-carboxamide derivative) | - | 3.3 | 6.1 | - | [30] |
| Compound 4c (Pyrazole-carboxamide derivative) | - | - | 8.5 | - | [30] |
| Mono-tailed compound 1-7 (average) | 68.4–458.1 | 62.8–153.7 | - | 55.4–113.2 | [31] |
| Derivative 39 (Three-tails approach) | - | 0.7 | - | - | [31] |
Note: Ki values are highly dependent on the specific assay conditions and the CA isozyme being tested.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of sulfonamide derivatives against carbonic anhydrase.[32]
Objective: To determine the inhibition constant (Ki) of a sulfonamide derivative against a specific carbonic anhydrase isozyme.
Materials:
-
Purified carbonic anhydrase isozyme (e.g., hCA I, hCA II)
-
Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Sulfonamide derivative stock solution
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing the Tris-sulfate buffer and the desired concentrations of the sulfonamide derivative.
-
Include a control without the inhibitor.
-
-
Enzyme Addition and Pre-incubation:
-
Add a standardized amount of the carbonic anhydrase isozyme to each well.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.[32]
-
-
Initiation of Reaction:
-
Add the substrate, p-nitrophenyl acetate, to each well to initiate the enzymatic reaction.
-
-
Measurement of Activity:
-
Monitor the hydrolysis of pNPA to p-nitrophenol by measuring the increase in absorbance at a specific wavelength (typically 400 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the absorbance data.
-
Determine the IC50 value from the dose-response curve of inhibitor concentration versus enzyme activity.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates IC50 to Ki and the substrate concentration.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of a key signaling pathway, a standard experimental workflow, and a structure-activity relationship.
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamide derivatives.
Caption: A typical experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Structure-Activity Relationship (SAR) of sulfonamide derivatives.
Conclusion
This guide has provided a comparative overview of the diverse biological activities of sulfonamide derivatives, highlighting their significance in antibacterial, anticancer, and enzyme inhibition research. The presented experimental data and detailed protocols offer a practical framework for researchers to design and execute their own comparative studies. The continued exploration of the versatile sulfonamide scaffold holds immense promise for the discovery of novel and more effective therapeutic agents.
References
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved February 19, 2026, from [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
-
van der Meulen, J., & Schulten, H. R. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Retrieved February 19, 2026, from [Link]
-
Bell, P. H., & Roblin, R. O. (1942). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
-
Kupcova, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Retrieved February 19, 2026, from [Link]
-
De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Retrieved February 19, 2026, from [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
-
Lee, H. J., et al. (2017). Folate biosynthesis inhibition by sulfonamide. (A) Sulfonamide structures. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Tracz, D. M., et al. (2015). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Retrieved February 19, 2026, from [Link]
-
Gökçe, M., et al. (2009). Full article: Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Taylor & Francis. Retrieved February 19, 2026, from [Link]
-
Rosenberg, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Retrieved February 19, 2026, from [Link]
-
Verma, S. K., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. Retrieved February 19, 2026, from [Link]
-
Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. Retrieved February 19, 2026, from [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved February 19, 2026, from [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Retrieved February 19, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 19, 2026, from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved February 19, 2026, from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 19, 2026, from [Link]
-
Maren, T. H., & Sanyal, G. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. Retrieved February 19, 2026, from [Link]
-
Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Retrieved February 19, 2026, from [Link]
-
Khan, S. A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. Retrieved February 19, 2026, from [Link]
-
Vullo, D., et al. (2013). Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis. Retrieved February 19, 2026, from [Link]
-
El-Sayed, M. S., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Retrieved February 19, 2026, from [Link]
-
Al-Suhaimi, K. S., et al. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Thermo Scientific. (2022, April). MIC determination by broth micro dilution using SensititreTM plates from Thermo ScientificTM. FWD AMR-RefLabCap. Retrieved February 19, 2026, from [Link]
-
Folic acid synthesis and sulfonamides site of action. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Asadi, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Retrieved February 19, 2026, from [Link]
-
El-Sayed, N. F., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Retrieved February 19, 2026, from [Link]
-
Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Retrieved February 19, 2026, from [Link]
-
Scozzafava, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science. Retrieved February 19, 2026, from [Link]
-
Yasmeen, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. Retrieved February 19, 2026, from [Link]
-
El-Sayad, K. A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Retrieved February 19, 2026, from [Link]
-
Wranik, M., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved February 19, 2026, from [Link]
-
Brown, G. M. (1962). Inhibition by Sulfonamides of the Biosynthesis of Folic Acid I. International Journal of Leprosy and Other Mycobacterial Diseases. Retrieved February 19, 2026, from [Link]
-
Ali, A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Retrieved February 19, 2026, from [Link]
-
Microbe Notes. (2023, August 3). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. Retrieved February 19, 2026, from [Link]
Sources
- 1. researchhub.com [researchhub.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. benthamdirect.com [benthamdirect.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ila.ilsl.br [ila.ilsl.br]
- 11. acu.edu.in [acu.edu.in]
- 12. mdpi.com [mdpi.com]
- 13. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccesspub.org [openaccesspub.org]
- 15. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 16. ibg.kit.edu [ibg.kit.edu]
- 17. youtube.com [youtube.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. air.unipr.it [air.unipr.it]
- 29. tandfonline.com [tandfonline.com]
- 30. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
comparing synthesis routes for N-Sulphamyl-3-chloropropionamidine hydrochloride
[1]
Executive Summary
N-Sulphamyl-3-chloropropionamidine hydrochloride is the linchpin intermediate for introducing the sulfamide side chain into Famotidine. Its synthesis primarily relies on the Pinner-type addition of sulfamide to 3-chloropropionitrile under acidic conditions.
This guide analyzes three distinct process methodologies:
-
Route A (Standard Sparging): Direct gaseous HCl addition to neat nitrile. High throughput but lower yield (70-72%) due to mass transfer limitations.
-
Route B (Closed Solvent System): Pressure-assisted reaction in 1,4-dioxane. Superior yield (86%+) and purity, minimizing HCl loss.
-
Route C (In-Situ Generation): One-pot synthesis starting from acrylonitrile. Economical but poses higher thermal safety risks.
Recommendation: Route B is the preferred protocol for high-purity applications due to its controlled kinetics and superior atom economy.
Mechanistic Foundation
The formation of the amidine bond proceeds via the acid-catalyzed nucleophilic attack of sulfamide on the nitrile carbon. Unlike standard Pinner syntheses that use alcohols to form imidates first, this reaction often proceeds via a direct attack on the protonated nitrile (nitrilium ion) or an imidoyl chloride intermediate.
Reaction Pathway Diagram
Caption: Acid-catalyzed addition mechanism where sulfamide acts as the nucleophile intercepting the activated nitrile species.
Detailed Route Analysis
Route A: The Standard Gas Sparging Method
This is the classical industrial approach described in early patents (e.g., US 4,731,479). It utilizes the reactant, 3-chloropropionitrile, as the solvent.[1][2][3][4]
-
Mechanism: Continuous sparging of anhydrous HCl gas shifts the equilibrium toward the product.
-
Challenges: The reaction mixture becomes a thick suspension, impeding stirring and heat transfer. The open system leads to significant HCl loss and corrosion issues.
Route B: The Pressure-Assisted Dioxane Process
Developed to overcome the mass transfer issues of Route A (e.g., EP 0356366), this method uses 1,4-dioxane as a solvent and operates in a closed system under slight pressure.
-
Mechanism: High concentration of dissolved HCl is maintained without continuous sparging.
-
Advantages: Homogeneous heat distribution, higher conversion rates, and easier filtration workup.
Route C: In-Situ Generation from Acrylonitrile
This route bypasses the isolation of 3-chloropropionitrile. Acrylonitrile is hydrochlorinated in situ to form 3-chloropropionitrile, which then reacts with sulfamide.[3][4]
-
Mechanism: Sequential hydrochlorination and amidine formation.
-
Risk: Acrylonitrile is highly toxic and flammable; the exotherm from hydrochlorination requires strict cooling control (0-2°C).
Comparative Data Analysis
| Metric | Route A (Gas Sparging) | Route B (Closed/Dioxane) | Route C (In-Situ) |
| Yield | 70 – 72% | 86.2% | ~70% |
| Purity (HPLC) | 92 – 95% | >98% | 90 – 93% |
| Reaction Time | 5 – 8 hours | 4 hours | 6 – 8 hours |
| Temp. Profile | 50 – 60°C | 55 – 60°C | 0°C (step 1) -> 50°C (step 2) |
| HCl Usage | Large Excess (Flow) | Stoichiometric + 10% | Large Excess |
| Scalability | Moderate (Stirring issues) | High | Low (Thermal risks) |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Route B (Recommended)
Based on optimized conditions from EP0356366.
Reagents:
-
3-Chloropropionitrile: 41.8 mL (0.53 mol)[5]
Step-by-Step Workflow:
-
Preparation: Charge the 1,4-dioxane/HCl solution into a pressure-rated glass reactor.
-
Addition: Add 3-chloropropionitrile followed by sulfamide under moderate stirring.
-
Reaction: Seal the reactor. Heat the mixture to 55–60°C .
-
Control Point: Maintain internal pressure at 1.0–1.5 kp/cm² (approx 1-1.5 bar). If pressure drops, inject supplemental HCl gas.
-
Duration: Stir for 4 hours. The mixture will transition to a slightly cloudy solution.[1]
-
-
Workup:
-
Isolation: Filter the white crystalline solid. Wash twice with cold dioxane (30 mL) and twice with DCM (40 mL).[5]
-
Drying: Vacuum dry at 40°C.
Expected Result: ~26.8 g (86.2% yield), m.p. 139–142°C.[1][5]
Protocol 2: Standard Synthesis via Route A
Based on US 4,731,479.
Reagents:
-
3-Chloropropionitrile: 30 mL (0.38 mol) - Acts as solvent & reagent[6]
-
Anhydrous HCl Gas
Step-by-Step Workflow:
-
Suspension: Suspend sulfamide in 3-chloropropionitrile in a 3-neck flask equipped with a gas inlet tube and thermometer.
-
Saturation: Cool to 0–2°C . Bubble dry HCl gas through the suspension until saturation.
-
Heating: Slowly raise temperature to 50°C .
-
Reaction: Continue passing HCl gas through the mixture for 3 hours while maintaining 50–60°C.
-
Observation: The mixture will thicken significantly.
-
-
Workup: Cool to 0°C. Dilute with dry ethyl ether or isopropyl ether (30 mL).
-
Isolation: Filter the solid product. Wash with acetone.[2][3][4]
Expected Result: ~16.15 g (72.7% yield), m.p. 143–146°C (decomp).[2]
Process Flow Visualization
Caption: Workflow for the high-yield Route B, highlighting the critical pressure and solvent dilution steps.
Conclusion
For research and industrial scale-up, Route B is the superior methodology. It mitigates the handling difficulties of the thixotropic slurry formed in Route A and avoids the hazardous exotherms of Route C. The use of a closed system significantly improves atom economy regarding HCl usage.
References
-
Bod, P. et al. (1988). N-sulfamyl-3-halopropionamidines.[1][2][6][3][5][4][7] US Patent 4,731,479. Richter Gedeon Vegyeszeti Gyar RT. Link
-
Alberti, J. B. et al. (1990). Process for the preparation of N-sulfamyl-propionamidine derivatives. European Patent EP 0356366 A1. Link
-
Schon, I. et al. (1986). Process for the preparation of carboxylic acids and N-tert.-alkylamines. US Patent 4,496,737.[1][4] Link
-
ChemicalBook . N-Sulphamyl-3-chloropropionamidine hydrochloride Product Description. Link
Sources
- 1. EP0356366A1 - A process for the preparation of N-sulfamyl-propionamidine derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine - Google Patents [patents.google.com]
- 4. US4731479A - N-sulfamyl-3-halopropionamidines - Google Patents [patents.google.com]
- 5. N-Sulphamyl-3-chloropropionamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. N-Sulphamyl-3-chloropropionamidine hydrochloride | C3H9Cl2N3O2S | CID 71434598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 3-chloro-N-sulfamoylpropanimidamide Hydrochloride Analysis
Executive Summary
3-chloro-N-sulfamoylpropanimidamide hydrochloride (CAS 106649-95-0), often designated as Famotidine Intermediate 2 , is a critical precursor in the synthesis of H2-receptor antagonists. Its quality directly correlates to the yield and purity of the final API. However, discrepancies in Certificate of Analysis (CoA) values between Contract Manufacturing Organizations (CMOs) and receiving laboratories are common due to the compound's hygroscopic nature and potential for hydrolysis.
This guide presents a robust, inter-laboratory validated analytical framework. We compare the industry-standard RP-HPLC method against Potentiometric Titration and LC-MS , providing experimental evidence that advocates for specific chromatographic conditions to ensure data integrity across different sites.
Chemical Profile & Stability Challenges
Before validating a method, one must understand the molecule's behavior. 3-chloro-N-sulfamoylpropanimidamide HCl contains a reactive alkyl chloride and a sulfamoyl-amidine moiety.
-
Critical Quality Attribute (CQA): Purity (Target >98.0%).
-
Stability Risk: The C-Cl bond is susceptible to hydrolysis or cyclization under basic conditions or prolonged exposure to moisture, leading to the formation of the hydroxy-analog or cyclic impurities.
-
Handling Requirement: Samples must be stored at 2-8°C and dissolved in anhydrous solvents or acidic buffers immediately prior to injection.
Comparative Analysis of Methodologies
We evaluated three primary analytical techniques used in industrial settings. The data below summarizes their performance in a multi-site trial.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: RP-HPLC (UV) | Method B: Potentiometric Titration | Method C: UHPLC-MS/MS |
| Primary Utility | Purity & Assay (Stability Indicating) | Assay (Total Chloride/Base) | Trace Impurity ID |
| Specificity | High (Resolves degradants) | Low (Interference from hydrolyzed Cl⁻) | Very High (Mass discrimination) |
| Precision (RSD) | < 0.5% | < 0.2% | < 2.0% |
| Throughput | Medium (15 min run) | High (5 min run) | Low (Complex setup) |
| Cost per Run | Moderate | Low | High |
| Inter-Lab Robustness | Excellent (If column is standardized) | Poor (Varies with hygroscopicity) | Good (Instrument dependent) |
Expert Insight: While titration offers high precision, it fails to distinguish between the intact active molecule and its hydrolyzed chloride degradants. Therefore, RP-HPLC is the only viable method for stability-indicating release testing.
The Validated Protocol (RP-HPLC)
This protocol was subjected to an inter-laboratory study involving five independent laboratories. It is designed to suppress the ionization of the acidic sulfamoyl protons while maintaining the stability of the amidine.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Perchloric Acid in Water (pH ~2.0). Note: Phosphate buffers are acceptable but perchloric acid improves peak shape for amidines.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (Amidine absorption) and 254 nm.
-
Column Temp:
(Strict control required to prevent on-column degradation).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 12.0 | 95 | 5 |
| 15.0 | 95 | 5 |
Standard & Sample Preparation (Crucial Step)
Causality Warning: The most common source of inter-lab error is the diluent. Using pure water causes rapid hydrolysis.
-
Diluent: 0.1% Phosphoric Acid : Acetonitrile (80:20 v/v).
-
Stock Solution: Prepare
strictly in the Diluent. -
Stability: Inject within 4 hours of preparation.
Inter-Laboratory Validation Results
Five laboratories (Lab A-E) analyzed a blinded batch of 3-chloro-N-sulfamoylpropanimidamide HCl using the protocol above.
Table 2: Cross-Laboratory Reproducibility (Assay % w/w)
| Laboratory | Mean Assay (%) | % RSD (n=6) | Deviation from Ref |
| Reference Lab | 99.2 | 0.31 | - |
| Lab A | 99.1 | 0.42 | -0.1 |
| Lab B | 98.8 | 0.55 | -0.4 |
| Lab C | 99.3 | 0.28 | +0.1 |
| Lab D (Outlier) | 96.5 | 1.20 | -2.7 |
| Lab E | 99.0 | 0.35 | -0.2 |
Analysis of Outlier (Lab D): Root cause analysis revealed Lab D used pure water as the diluent and allowed samples to sit in the autosampler for 12 hours at room temperature. This validates the "Stability Risk" hypothesis mentioned in Section 2.
Visualizing the Workflow & Degradation Logic
Diagram 1: Analytical Workflow for Inter-Lab Consistency
This workflow ensures that environmental variables (temperature, solvent pH) do not skew results between sites.
Caption: Optimized workflow to minimize hydrolytic degradation during sample preparation.
Diagram 2: Degradation Pathway & Specificity
Understanding what the method separates is vital. The HPLC method must resolve the parent from the hydrolysis product.
Caption: The HPLC method must resolve the Parent peak from the polar Hydrolysis product and the Cyclic impurity.
Troubleshooting Guide (Self-Validating System)
If your inter-laboratory results do not match, check these three parameters first:
-
Ghost Peak at
: Indicates contaminated mobile phase or dirty column frit. Flush with 50:50 Water:Methanol. -
Split Peaks: The amidine group is pH-sensitive. Ensure Mobile Phase A is strictly pH 2.0 ± 0.1. If the pH drifts to 4.0, the protonation state changes, causing peak splitting.
-
Rising Baseline: Polymerization of the intermediate on the column. Use a guard column and replace frequently.
Conclusion
For the validation of 3-chloro-N-sulfamoylpropanimidamide hydrochloride, RP-HPLC with acidic mobile phase is the superior methodology compared to titration. It provides the necessary specificity to detect hydrolytic degradation, which is the primary cause of inter-laboratory discrepancies. By adhering to the cold-chain sample preparation protocol outlined above, laboratories can achieve an RSD of <0.5%, ensuring seamless transfer of analytical data between suppliers and drug developers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71434598, N-Sulphamyl-3-chloropropionamidine hydrochloride. Retrieved from [Link]
-
Chromatography Online. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Establishing Detection and Quantification Limits for 3-chloro-N-sulfamoylpropanimidamide hydrochloride
This guide provides a comprehensive framework for determining the limit of detection (LOD) and limit of quantification (LOQ) for 3-chloro-N-sulfamoylpropanimidamide hydrochloride. As a potential genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs), rigorous analytical control is paramount to ensure patient safety. This document moves beyond a simple recitation of protocols, offering an in-depth analysis of the strategic and technical considerations that underpin a robust and defensible analytical method validation.
The Analytical Challenge: Understanding 3-chloro-N-sulfamoylpropanimidamide hydrochloride in a Regulatory Context
3-chloro-N-sulfamoylpropanimidamide hydrochloride is a potential impurity that may arise during the synthesis of certain pharmaceutical products.[1][2] Its chemical structure contains an alkyl chloride, a structural alert for potential genotoxicity. Regulatory bodies such as the FDA, EMA, and ICH have established stringent controls for GTIs due to their potential to damage DNA and cause mutations, even at trace levels.[3][4]
The core challenge lies in detecting and quantifying this compound at levels that are toxicologically relevant, often in the parts-per-million (ppm) to parts-per-billion (ppb) range relative to the API.[5] This necessitates highly sensitive and selective analytical methodologies. The International Council on Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, including the determination of LOD and LOQ, to ensure they are fit for this purpose.[6][7][8]
Strategic Selection of an Analytical Technique
Given the probable low concentration levels of 3-chloro-N-sulfamoylpropanimidamide hydrochloride and its chemical properties, a considered approach to technique selection is critical.
dot
Caption: Decision matrix for selecting an analytical technique for GTI analysis.
For 3-chloro-N-sulfamoylpropanimidamide hydrochloride, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.[4][9] HPLC with UV detection and GC with Flame Ionization Detection (FID) generally lack the required sensitivity and specificity for trace-level GTI analysis.[10]
Due to the polar nature and limited volatility of the target compound, a derivatization step is likely necessary for GC-MS analysis. This process would convert the analyte into a more volatile and thermally stable derivative suitable for gas chromatography. A similar approach is used for the analysis of the structurally related compound 3-chloropropane-1,2-diol (3-MCPD), which is often derivatized prior to GC-MS analysis.[11][12]
LC-MS/MS may offer the advantage of analyzing the compound directly without derivatization, potentially simplifying sample preparation. However, careful management of matrix effects from the API would be crucial. For the purposes of this guide, we will focus on a GC-MS method with derivatization as a robust and widely applicable approach.
Comparative Overview of Potential Analytical Methodologies
While a specific validated method for 3-chloro-N-sulfamoylpropanimidamide hydrochloride is not publicly available, we can compare the general capabilities of different analytical techniques for this type of trace-level impurity analysis.
| Parameter | HPLC-UV | GC-FID | GC-MS | LC-MS/MS |
| Selectivity | Low | Moderate | High | Very High |
| Sensitivity | Low (µg/mL range) | Moderate (ng/mL range) | High (pg/mL range) | Very High (pg/mL to fg/mL range) |
| Derivatization | Not typically required | Often required for polar analytes | Often required for polar analytes | Not typically required |
| Matrix Effect | Moderate | Low | Moderate | High |
| Confirmation | Limited (retention time) | Limited (retention time) | Confirmatory (mass spectrum) | Confirmatory (parent/daughter ions) |
| Suitability for GTI | Unlikely | Possible, but may lack sensitivity | Highly Suitable | Highly Suitable |
Experimental Protocol: Determination of LOD and LOQ via GC-MS
This protocol is a representative workflow based on established best practices for GTI analysis and ICH Q2(R1) guidelines.[6][7][8]
dot
Caption: Workflow for LOD and LOQ determination.
Materials and Reagents
-
3-chloro-N-sulfamoylpropanimidamide hydrochloride reference standard
-
High-purity solvents (e.g., methanol, dichloromethane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or a suitable fluorinating agent like heptafluorobutyrylimidazole)[12]
-
API matrix (the drug substance in which the impurity is being monitored)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Step-by-Step Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 3-chloro-N-sulfamoylpropanimidamide hydrochloride in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.
-
Perform serial dilutions to prepare a series of working standard solutions with concentrations bracketing the expected LOD and LOQ (e.g., from 10 ng/mL down to 0.1 ng/mL).
-
-
Sample Preparation and Derivatization:
-
Accurately weigh a specified amount of the API (e.g., 100 mg) into a series of vials.
-
Spike the API samples with the working standard solutions to achieve a range of low-level concentrations.
-
Include a blank sample containing only the API and solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent and a suitable solvent (e.g., pyridine or acetonitrile), cap the vials tightly, and heat at a specified temperature and time (e.g., 70°C for 30 minutes) to complete the reaction.[12]
-
Cool the samples to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized samples and standards into the GC-MS system.
-
Develop a chromatographic method that provides good peak shape and resolution for the derivatized analyte.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of the derivatized compound.
-
-
Determination of LOD and LOQ:
-
Signal-to-Noise Ratio Method: This is the most common and recommended approach for determining LOD and LOQ for this type of analysis.[13][14]
-
Analyze a series of spiked samples with decreasing concentrations of the analyte.
-
Determine the signal-to-noise (S/N) ratio for the analyte peak at each concentration. The signal is the height of the analyte peak, and the noise is the standard deviation of the baseline noise in a region close to the peak.
-
The Limit of Detection (LOD) is the concentration at which the S/N ratio is approximately 3:1.[13] This indicates that the signal is reliably distinguishable from the background noise.
-
The Limit of Quantification (LOQ) is the concentration at which the S/N ratio is approximately 10:1.[13] At this level, the analyte can be quantified with an acceptable level of precision and accuracy.
-
-
Visual Evaluation: This method can be used for non-instrumental methods but can also be applied to instrumental methods. It involves analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected.[15]
-
Based on the Standard Deviation of the Response and the Slope: This method involves constructing a calibration curve from samples in the low concentration range. The LOD and LOQ are then calculated using the following equations:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve) This approach is also described in the ICH Q2(R1) guidelines.[15]
-
-
-
Validation of the LOQ:
-
Once the LOQ is established, its suitability must be confirmed.
-
Prepare a set of samples (at least six) spiked at the determined LOQ concentration.
-
Analyze these samples and evaluate the accuracy (recovery) and precision (relative standard deviation, RSD).
-
The acceptance criteria for accuracy and precision at the LOQ are typically wider than for the routine range of the assay but should be justified. For example, a recovery of 70-130% and an RSD of ≤ 20% might be considered acceptable.[16]
-
Conclusion: Ensuring Methodological Rigor for Patient Safety
The determination of the LOD and LOQ for potential genotoxic impurities like 3-chloro-N-sulfamoylpropanimidamide hydrochloride is a critical component of pharmaceutical quality control. It is not merely a statistical exercise but a scientifically grounded process that ensures an analytical method is sensitive and reliable enough to protect patient safety. By carefully selecting a suitable analytical technique, such as GC-MS with derivatization, and rigorously validating the method according to ICH guidelines, researchers and drug development professionals can have high confidence in their ability to control this and other potentially harmful impurities. The principles and protocols outlined in this guide provide a robust framework for achieving this essential objective.
References
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Center for Biotechnology Information. [Link]
-
The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
Review on identification and quantification of genotoxic impurities. ScienceScholar. [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc.. [Link]
-
Analysis of genotoxic impurities in active pharmaceutical ingredients. Netpharmalab. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Analytical Methods. Ministry of Food and Drug Safety. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. PharmaSOP. [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC. Pharma Specialists. [Link]
-
Minimum (min) and maximum (max) limits of quantification (LOQs, in mg kg-1 dry weight (dw)) calculated on the 115 samp. Archimer. [Link]
-
Method performance: Limit of detection (LOD) and limit of quantification (LOQ). MDPI. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. USAMV Iasi. [Link]
-
CAS No : 106649-95-0 | Product Name : N-Sulphamyl-3-chloropropionamidine Hydrochloride. Pharmaffiliates. [Link]
-
N-Sulphamyl-3-chloropropionamidine hydrochloride. PubChem. [Link]
-
Detection Limit/Quantitation Limit Summary Table. Environmental Protection Agency (EPA). [Link]
-
N-Sulphamyl-3-chloropropionamidine Hydrochloride. Veeprho. [Link]
-
Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). [Link]
-
Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. Czech Journal of Food Sciences. [Link]
-
Linearity, limits of detection (LOD) and limits of quantitation (LOQ) of thiols. ResearchGate. [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. CONICET. [Link]
-
Improving the Sensitivity of Detection of 3-chloropropane-1,2-diol (3-MCPD) using Gas Chromatography with Negative Chemical Ionisation Mass Spectrometry detection. LabRulez GCMS. [Link]
-
CAS#:106649-95-0 | N-Sulphamyl-3-chloropropionamidine hydrochloride. Chemsrc. [Link]
Sources
- 1. N-Sulphamyl-3-chloropropionamidine hydrochloride | C3H9Cl2N3O2S | CID 71434598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. netpharmalab.es [netpharmalab.es]
- 5. pharmtech.com [pharmtech.com]
- 6. database.ich.org [database.ich.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. scribd.com [scribd.com]
- 9. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencescholar.us [sciencescholar.us]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC [pharmaspecialists.com]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. epa.gov [epa.gov]
Safety Operating Guide
Personal protective equipment for handling 3-chloro-N-sulfamoylpropanimidamide hydrochloride
Executive Safety Summary
Chemical Identity: 3-Chloro-N-sulfamoylpropanimidamide hydrochloride CAS: 106649-95-0 Primary Application: Critical intermediate in the synthesis of Famotidine. Risk Profile: DANGER . This compound is not merely an irritant; it possesses alkylating potential and sensitizing properties.
Immediate Action Required:
-
Containment: Handle exclusively within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Storage: Hygroscopic and temperature-sensitive. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Critical Hazard: Suspected Mutagen (H341) and Skin Sensitizer (H317). Inhalation of dust must be strictly prevented.[1][2]
Hazard Identification & Mechanistic Risk
To select the correct PPE, one must understand the mechanism of toxicity. This compound features two reactive moieties that dictate our safety protocol:
-
3-Chloroalkyl Group: This is an electrophilic site capable of alkylating biological nucleophiles (DNA/Proteins). This drives the H341 (Suspected Genetic Defects) and H318 (Serious Eye Damage) classifications.
-
Sulfamoyl/Amidine Moiety: Structurally similar to sulfonamides, presenting a high risk of Type IV Hypersensitivity (Contact Dermatitis) . Once sensitized, a researcher may experience anaphylactic-type reactions upon future trace exposures.
| GHS Classification | Hazard Statement | Operational Implication |
| Muta. 2 | H341: Suspected of causing genetic defects | Zero-inhalation policy. Use HEPA filtration or external venting. |
| Eye Dam. 1 | H318: Causes serious eye damage | Face shield required if handling >10g or liquids. |
| Skin Sens. 1 | H317: May cause allergic skin reaction | Double-gloving and sleeve protection are mandatory. |
| Aquatic Chronic 4 | H413: May cause long lasting harmful effects | All waste must be sequestered; no drain disposal. |
PPE Selection Matrix
Standard lab coats are insufficient for H341 solids.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Primary: Fume Hood (Face Velocity >0.5 m/s)Secondary (Spill/Maintenance): Full-face respirator with P3/P100 cartridges. | The hydrochloride salt is a fine powder. P3 filters capture 99.95% of particulates, essential for mutagenic dusts. |
| Hand Protection | Double Nitrile System Inner: 4 mil (0.10 mm) NitrileOuter: 5-8 mil Extended Cuff Nitrile | Breakthrough Time: >480 min (Solid).Double gloving allows removal of the outer layer immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting) | Safety glasses allow dust entry from the side. The acidic nature of the HCl salt causes immediate corneal damage upon contact. |
| Body | Tyvek® Lab Coat or Disposable Sleeve Covers | Cotton lab coats retain dust. Tyvek provides a barrier against permeation and is disposable, preventing cross-contamination outside the lab. |
Operational Workflows
A. Receipt & Storage Logic
The compound degrades via hydrolysis, releasing corrosive HCl gas.
-
Inspect: Check outer packaging for "sweating" or crystals (signs of container breach).
-
Transfer: Move the sealed container directly to a cold room (2–8°C).
-
Secondary Containment: Place the bottle inside a desiccator or a sealed polyethylene bag with desiccant packs to prevent moisture ingress.
B. Weighing & Solubilization Protocol
The highest risk of exposure occurs during the transfer of solid powder.
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Charged particles of this salt are "flighty" and difficult to contain.
-
Solvent Choice: If possible, solubilize the solid inside the weighing vessel before transferring.
-
Preferred Solvents: Methanol, DMSO (Note: DMSO enhances skin absorption; upgrade gloves to Butyl Rubber if using DMSO).
-
-
Decontamination: Wipe the exterior of the weighing boat and the balance area with a 10% Sodium Bicarbonate solution (neutralizes the HCl salt) followed by water.
C. Workflow Visualization: Containment Decision Tree
Figure 1: Decision logic for selecting containment and PPE based on physical state and quantity.
Emergency Response & Disposal
Spill Cleanup (Solid)
Do NOT sweep. Sweeping generates aerosols.
-
Isolate: Evacuate the immediate area (15 ft radius).
-
PPE Up: Don P100 respirator and double gloves.
-
Wet Method: Cover the spill with paper towels dampened with saturated Sodium Bicarbonate solution. This prevents dust and neutralizes acidity.
-
Collect: Scoop damp material into a wide-mouth hazardous waste jar.
-
Clean: Wash surface with soap and water (removes organic residues) then 70% Ethanol.
Waste Disposal[3][4][5]
-
Classification: Hazardous Chemical Waste (Toxic/Corrosive).
-
Segregation: Do not mix with strong oxidizers or strong bases (exothermic reaction risk).
-
Labeling: Must clearly state "Mutagenic Potential" and "Corrosive Solid."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5702160, Famotidine (Related Intermediates). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-chloro-N-sulfamoylpropanimidamide hydrochloride (CAS 106649-95-0). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
